molecular formula C13H8F3NO2 B1343747 6-(4-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 253315-23-0

6-(4-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B1343747
CAS No.: 253315-23-0
M. Wt: 267.2 g/mol
InChI Key: WEFXRGANGGHEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(Trifluoromethyl)phenyl)nicotinic acid (CAS 253315-23-0) is a high-purity, white to off-white powder offered for research and development purposes. This compound belongs to the chemical class of trifluoromethylpyridine (TFMP) derivatives, a key structural motif in active agrochemical and pharmaceutical ingredients . The integration of the trifluoromethyl group onto the pyridine ring is a well-established strategy in medicinal and agrochemistry, as it can significantly influence a compound's biological activity, metabolic stability, and overall physicochemical properties . Researchers value this compound as a versatile chemical scaffold. Its structure, featuring both a nicotinic acid and a trifluoromethylphenyl moiety, makes it a valuable building block for the synthesis of more complex molecules. While specific biological data for this exact molecule is limited in public sources, compounds with similar structures, such as 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, have been identified as promising inhibitors of HIV-1 Reverse Transcriptase (RT), demonstrating activity against both the RNase H and polymerase functions of the enzyme . This suggests potential research applications in virology and antiretroviral drug discovery. Furthermore, TFMP derivatives are extensively used in the development of active ingredients for crop protection, indicating its potential utility in agrochemical research . The product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFXRGANGGHEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647044
Record name 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253315-23-0
Record name 6-[4-(Trifluoromethyl)phenyl]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253315-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 6-(Trifluoromethyl)nicotinic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Forward: In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable building blocks. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of 6-(Trifluoromethyl)nicotinic acid, a key heterocyclic intermediate whose structural features are highly sought after in the development of novel pharmaceuticals and agrochemicals. Our focus will be on the practical aspects of its synthesis, robust methods for its analytical characterization, and a survey of its current and potential applications for researchers and drug development professionals.

Core Compound Identification and Physicochemical Properties

6-(Trifluoromethyl)nicotinic acid, also known by its IUPAC name 6-(trifluoromethyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative. The presence of both a carboxylic acid group and a highly electronegative trifluoromethyl group on the pyridine ring makes it a versatile and reactive intermediate.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number: 231291-22-8[1][2][3]

The key physicochemical properties of this compound are summarized in the table below, providing critical data for experimental design, including solvent selection and reaction temperature management.

PropertyValueSource
Molecular Formula C₇H₄F₃NO₂[1][3]
Molecular Weight 191.11 g/mol [1]
Appearance White to off-white solid/powder[1][4]
Melting Point 193-197 °C[1][4]
Boiling Point ~259.3 °C at 760 mmHg[1][2][4]
Density ~1.484 g/cm³[1][4]
Flash Point ~110.6 °C[1][4]
Purity (Typical) ≥98% (by HPLC)[1]
Synthesis and Manufacturing Insights

The synthesis of 6-(trifluoromethyl)nicotinic acid is a critical aspect of its utility. While several routes exist, a common and scalable approach involves the catalytic reduction of a chlorinated precursor. This method is favored for its efficiency and the availability of starting materials.

This protocol details the synthesis of 6-(trifluoromethyl)nicotinic acid via the dehalogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid. The choice of a palladium on carbon (Pd/C) catalyst is deliberate; it is highly effective for cleaving carbon-halogen bonds under hydrogenation conditions without reducing the pyridine ring or the carboxylic acid. Triethylamine is used as a base to neutralize the HCl formed in situ, preventing side reactions and catalyst poisoning.

Step-by-Step Methodology:

  • Vessel Preparation: A four-necked flask is equipped with a mechanical stirrer, thermometer, and a three-way stopcock connected to nitrogen and hydrogen gas lines.

  • Reagent Charging: Charge the flask with 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) and methanol (5 volumes).

  • Basification: Cool the stirred suspension in an ice-water bath. Add triethylamine (2.0 eq) dropwise, ensuring the internal temperature remains below 10 °C.

  • Inerting: Purge the system with nitrogen gas to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.1 eq by weight) to the reaction mixture.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas, typically supplied from a balloon.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Workup & Isolation: a. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Concentrate the filtrate under reduced pressure to remove the methanol. c. Dissolve the residue in water (10 volumes) and cool in an ice bath. d. Acidify the solution by dropwise addition of concentrated hydrochloric acid to a pH of 2. This protonates the carboxylate, causing the product to precipitate.[5] e. Age the slurry for one hour to maximize precipitation. f. Collect the solid product by filtration, wash with cold water, and dry under vacuum at 50 °C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder.[5]

Synthesis_Workflow Start Start: 2-Chloro-6-(trifluoromethyl) nicotinic acid Reaction Catalytic Hydrogenation (Room Temperature, Overnight) Start->Reaction Reagents Reagents: Methanol (Solvent) Triethylamine (Base) Reagents->Reaction Catalyst Catalyst: 5% Pd/C H2 Gas Catalyst->Reaction Workup Workup: 1. Catalyst Filtration 2. Solvent Evaporation Reaction->Workup Reaction Complete Precipitation Precipitation: 1. Dissolve in H2O 2. Acidify with HCl (pH 2) Workup->Precipitation Isolation Isolation: 1. Filtration 2. Cold Water Wash 3. Drying Precipitation->Isolation Product Final Product: 6-(Trifluoromethyl)nicotinic acid Isolation->Product

Caption: Synthetic workflow for 6-(Trifluoromethyl)nicotinic acid.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 6-(trifluoromethyl)nicotinic acid is paramount for its use in sensitive applications. A multi-technique approach provides a self-validating system for quality control.

  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A typical method uses a reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Purity is determined by the area percentage of the main peak detected by a UV detector, typically at 261 nm.[1][6]

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure. ¹H NMR will show characteristic signals for the aromatic protons on the pyridine ring, while ¹⁹F NMR will show a singlet corresponding to the CF₃ group.

  • Mass Verification (MS): Mass Spectrometry (MS), often coupled with LC (LC-MS), confirms the molecular weight of the compound.[6] This technique provides an exact mass measurement, validating the elemental composition.

  • Residual Solvent Analysis (GC): Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used to quantify residual solvents from the synthesis, ensuring they are below acceptable limits.

QC_Workflow Input Synthesized Crude Product Analysis Analytical Characterization Purity (HPLC) Structure (NMR) Mass (LC-MS) Solvents (GC) Input->Analysis:f0 Decision Decision Point Analysis->Decision Data Review Pass PASS (Purity ≥98%) Decision->Pass Meets Specs Fail FAIL (Repurify or Reject) Decision->Fail Out of Spec

Caption: Quality control workflow for synthesized chemical intermediates.

Applications in Research and Drug Development

The true value of 6-(trifluoromethyl)nicotinic acid lies in its role as a versatile building block. The trifluoromethyl group enhances metabolic stability and cell permeability, while the carboxylic acid provides a convenient handle for amide bond formation or other derivatizations.[1]

  • Pharmaceutical Intermediate: This compound is a key intermediate in synthesizing more complex active pharmaceutical ingredients (APIs).[1] Its derivatives have been explored for various therapeutic areas. For example, nicotinic acid analogues are known to interact with G protein-coupled receptors like GPR109A, which is involved in lipid metabolism.[7] While direct biological activity of the title compound is not widely reported, its structural motif is present in molecules investigated for:

    • Anti-inflammatory Effects: Nicotinic acid itself has anti-inflammatory properties relevant to atherosclerosis.[4][7]

    • Metabolic Disorders: Derivatives have been developed as glucokinase activators for type 2 diabetes.[8]

    • Neurological Disorders: The nicotinic acid scaffold is found in compounds developed as antagonists for the TRPM8 channel, a target for migraine treatment.[9][10]

  • Agrochemical Synthesis: The trifluoromethylpyridine scaffold is a common feature in modern pesticides and herbicides, where enhanced potency and stability are crucial.[2][4]

  • Materials Science: Fluorinated organic molecules are used in the development of advanced materials due to their unique electronic and physical properties.

The utility of this compound stems from its ability to serve as a robust scaffold, allowing chemists to build molecular complexity and fine-tune biological activity through derivatization of the carboxylic acid group.

References

  • 6-Fluoro-4-(trifluoromethyl)nicotinic acid | C7H3F4NO2 | CID 130950727 - PubChem. PubChem. Available at: [Link]

  • Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Gecko Chemical. Available at: [Link]

  • Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed. PubMed. Available at: [Link]

  • 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem. PubChem. Available at: [Link]

  • Nicotinic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. PubMed. Available at: [Link]

  • Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid as a Hepatoselective Glucokinase Activator Clinical Candidate for Treating Type 2 Diabetes Mellitus | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Discovery of TRPM8 Antagonist (S)‑6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - figshare. figshare. Available at: [Link]

  • Mechanism of action of niacin - PubMed. PubMed. Available at: [Link]

  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. Google Patents.
  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital. bevital. Available at: [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate. ResearchGate. Available at: [Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. Available at: [Link]

  • Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. YouTube. Available at: [Link]

  • (PDF) Evaluation on the analytical method - Niacin - ResearchGate. ResearchGate. Available at: [Link]

  • [Methods for the determination of nicotinic acid derivatives in biological products] - PubMed. PubMed. Available at: [Link]

Sources

The Fluorine Effect: Engineering Bioactivity in Trifluoromethyl-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic introduction of a trifluoromethyl (


) group onto the nicotinic acid (pyridine-3-carboxylic acid) scaffold represents a cornerstone strategy in modern medicinal and agrochemical chemistry.[1][2] Often termed "bioisosteric engineering," this modification does not merely add bulk; it fundamentally alters the electronic landscape, lipophilicity, and metabolic stability of the parent molecule.

This technical guide analyzes the biological activity of trifluoromethyl-substituted nicotinic acids, distinguishing between the positional isomers (2-, 4-, 5-, and 6-substituted). We explore their utility as pharmacophores in kinase inhibitors, their dominance in specific agrochemical classes (e.g., Flonicamid), and the synthetic methodologies required to access them.

The Physicochemical Toolkit: Why Trifluoromethyl?

The


 group is often described as a "super-methyl" group, but its impact is far more profound than steric bulk alone. In the context of a pyridine ring (nicotinic acid), the electron-withdrawing nature of 

drastically reduces the basicity of the pyridine nitrogen, altering binding kinetics and solubility.
Table 1: Physicochemical Comparison of Substituents on Pyridine
PropertyHydrogen (

)
Methyl (

)
Trifluoromethyl (

)
Impact on Bioactivity
Van der Waals Radius 1.20 Å2.00 Å2.70 ÅIncreases steric occlusion; improves selectivity for large hydrophobic pockets.
Hansch Constant (

)
0.000.560.88drastically increases Lipophilicity (

), enhancing membrane permeability and BBB penetration.
Hammett Constant (

)
0.00-0.170.54Strong Electron-Withdrawing Group (EWG) . Lowers pKa of the pyridine nitrogen, reducing protonation at physiological pH.
C-X Bond Strength ~99 kcal/mol~83 kcal/mol~116 kcal/molMetabolic Blockade . The C-F bond is oxidation-resistant, preventing P450-mediated degradation.
Diagram 1: The Fluorine Effect Cascade

This diagram illustrates how the intrinsic properties of the


 group translate into observable biological outcomes.

FluorineEffect CF3 Trifluoromethyl (-CF3) Group EWG Electron Withdrawal CF3->EWG Lipo High Lipophilicity CF3->Lipo Bond Strong C-F Bond CF3->Bond pKa Reduced pKa (Pyridine N) EWG->pKa Electronic Effect Perm Membrane Permeability Lipo->Perm Solvation Metab Metabolic Stability (t1/2) Bond->Metab Blocks Oxidation

Caption: The causal relationship between the fundamental chemical properties of the trifluoromethyl group and its pharmacological benefits.

Agrochemical Case Study: The 4-Trifluoromethyl Anomaly

While 2- and 6-substituted derivatives are common in pharma, the 4-trifluoromethylnicotinic acid scaffold is the progenitor of a unique class of insecticides, exemplified by Flonicamid .

Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide)

Unlike neonicotinoids, which target the nicotinic acetylcholine receptor (nAChR), Flonicamid operates via a distinct mechanism of action (MoA).[3]

  • Target: Chordotonal organs (stretch receptors) and A-type potassium channels.

  • Effect: It inhibits feeding behavior in aphids and whiteflies without causing immediate knockdown (paralysis). The insect starves to death.

  • Role of

    
    :  The 4-
    
    
    
    group is critical for binding affinity within the potassium channel pore. Removal or replacement with a methyl group results in a complete loss of specific bioactivity.

Pharmaceutical Applications: Metabolic Blocking

In drug discovery, trifluoromethyl-nicotinic acids are primarily used as building blocks to construct larger pharmacophores.

2-Trifluoromethylnicotinic Acid Derivatives[1][2][4][5][6]
  • Application: COMT (Catechol-O-methyltransferase) Inhibitors.[4][5]

  • Mechanism: Used in the treatment of Parkinson's disease. The pyridine ring mimics the catechol substrate, while the

    
     group at the 2-position prevents metabolic attack on the ring and tunes the acidity of the carboxylic acid (or bioisostere) to coordinate with the active site Magnesium (
    
    
    
    ).
6-Trifluoromethylnicotinic Acid Derivatives[1][2][7][8]
  • Application: Kinase Inhibitors (e.g., VEGFR, PDGFR).

  • Mechanism: The acid moiety is often converted to an amide or urea. The 6-

    
     group sits in the hydrophobic "back pocket" of the kinase ATP-binding site, providing both potency and selectivity over other kinases.
    

Experimental Protocols

Protocol A: Synthesis of 2-(Trifluoromethyl)nicotinic Acid

Rationale: Direct trifluoromethylation of nicotinic acid is difficult due to electron deficiency. A more robust industrial route involves the hydrolysis of the corresponding nitrile.

Reagents:

  • 2-Chloro-3-cyanopyridine (Starting Material)

  • Trifluoroacetic acid (TFA) / Potassium bifluoride (

    
    ) [For Halex reaction if starting from Cl] OR commercially available 2-(trifluoromethyl)nicotinonitrile.
    
  • Sodium Hydroxide (NaOH), 10% aqueous solution.

  • Hydrochloric Acid (HCl), 6M.

Workflow:

  • Nitrile Hydrolysis: Charge a round-bottom flask with 2-(trifluoromethyl)nicotinonitrile (1.0 eq) and 10% NaOH (5.0 eq).

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).

  • Workup: Cool the reaction mixture to

    
     in an ice bath.
    
  • Acidification: Slowly add 6M HCl dropwise until pH reaches ~2.0. A white precipitate (the product) should form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Validation:

    
     NMR should show a singlet around -60 to -65 ppm.
    
Diagram 2: Synthesis Workflow

Synthesis Start 2-(Trifluoromethyl)nicotinonitrile Step1 Hydrolysis (NaOH, Reflux, 4-6h) Start->Step1 Inter Carboxylate Salt Intermediate Step1->Inter Step2 Acidification (HCl to pH 2.0) Inter->Step2 End 2-(Trifluoromethyl)nicotinic Acid (Solid Precipitate) Step2->End

Caption: Step-by-step hydrolysis pathway for converting the nitrile precursor to the active acid.

Protocol B: Aphicidal Bioassay (Leaf-Dip Method)

Rationale: To verify the biological activity of 4-trifluoromethyl derivatives (Flonicamid analogs), a feeding inhibition assay is required.

Materials:

  • Test Compound: 4-(trifluoromethyl)nicotinic acid derivative.[3][6]

  • Host Plant: Cabbage or Cotton leaves.

  • Test Subject: Aphis gossypii (Cotton Aphid) - 3rd instar nymphs.

  • Solvent: Acetone/Water (1:9) with 0.05% Tween 20.

Procedure:

  • Preparation: Dissolve the test compound to create a concentration series (e.g., 10, 50, 100, 200 ppm).

  • Dipping: Dip leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry for 30 minutes.

  • Infestation: Place 10 aphids onto each treated leaf disc in a petri dish containing agar (to maintain moisture).

  • Incubation: Store at

    
    , 60% RH, 16L:8D photoperiod.
    
  • Assessment:

    • 24h: Check for mortality (knockdown).

    • 48h/72h: Check for "starvation effect" (aphids alive but smaller/not feeding) vs. control.

    • Calculation: Correct mortality using Abbott’s formula.

Structure-Activity Relationship (SAR) Matrix

The position of the


 group dictates the application domain.
PositionPrimary EffectKey Application
2-Position Steric shielding of N; Metabolic stability.CNS Drugs: COMT inhibitors; Neurokinin antagonists.
4-Position Unique receptor fit; Feeding inhibition.Agrochemicals: Flonicamid (Insecticide).[3][7][8][9]
5-Position Electronic modulation; Halogen bond potential.Antimicrobials: Anti-tubercular agents; Amide derivatives.
6-Position Hydrophobic pocket filling; pKa reduction.Oncology: Kinase inhibitors (VEGFR/PDGFR).

References

  • Morita, M., et al. (2014). Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding.[3][9] Pest Management Science. Link

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Schlosser, M. (2006). The 2-, 4-, 5-, and 6-(Trifluoromethyl)pyridines: Synthesis and Properties. European Journal of Organic Chemistry. Link

  • Cottineau, B., et al. (2002). Synthesis of 2- and 4-trifluoromethylnicotinic acid derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Strategic Sourcing & Technical Validation: 6-(4-(Trifluoromethyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the sourcing, validation, and application of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid .

CAS No: 253315-23-0 | Molecular Formula: C₁₃H₈F₃NO₂ | Molecular Weight: 267.20 g/mol

Executive Summary

6-(4-(Trifluoromethyl)phenyl)nicotinic acid (CAS 253315-23-0) is a high-value biaryl building block used primarily in the synthesis of pharmaceutical candidates targeting metabolic disorders (PPAR agonists), inflammation (COX-2/mPGES-1 inhibitors), and specific kinase pathways. Unlike its commoditized analog 6-(trifluoromethyl)nicotinic acid, this phenyl-inserted scaffold offers a unique biphenyl-like geometry with enhanced lipophilicity and metabolic stability due to the trifluoromethyl group.

This guide provides a technical roadmap for researchers to secure high-purity material, validate its structural integrity, and understand its synthetic provenance.

Chemical Profile & Technical Specifications

Before procuring, the end-user must establish a "Golden Standard" for acceptance. The presence of the trifluoromethyl group introduces specific spectral signatures that are critical for identity confirmation.

PropertySpecificationCritical Note
IUPAC Name 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acidOften mislabeled as "6-CF3-nicotinic acid" in catalogs.
CAS Number 253315-23-0 Verify against CAS 231291-22-8 (the non-phenyl analog).
Appearance White to off-white solidYellowing indicates oxidation or palladium residue.
Melting Point 230–235 °C (Predicted)High MP is characteristic of para-substituted biaryl acids.
Solubility DMSO, DMF, MeOH (warm)Poor solubility in water and non-polar solvents (Hexane).
pKa ~3.5 (Carboxylic acid)The pyridine nitrogen is weakly basic due to the electron-withdrawing phenyl ring.

Market Landscape: Commercial Suppliers

The supply chain for CAS 253315-23-0 is tiered. Unlike commodity reagents, this compound is often a "Make-on-Demand" item or held in low stock by specialized synthesis houses.

Tier 1: Validated Catalog Suppliers (High Reliability)

These suppliers typically have verified batches or rapid synthesis capabilities.

  • BLD Pharm: Stock code BD249944 . Known for reliable 95%+ purity and consistent COA documentation.

  • Alchem Pharmtech: Lists the compound explicitly. Good for gram-to-kilogram scaling.

  • Atomax Chemicals: specialized in heterocyclic building blocks.

Tier 2: Aggregators & Bulk Sourcing (Price Sensitive)
  • ChemicalBook / Echemi: Platforms listing multiple Chinese manufacturers.

    • Risk Warning: Prices as low as

      
      50–$200/g depending on scale).
      
    • Verification: Always request a batch-specific H-NMR and HPLC trace before payment.

Procurement Strategy
  • Lead Time Check: Confirm if the item is "In Stock" (ship < 1 week) or "Synthesis" (ship 2-4 weeks).

  • Purity vs. Price: For SAR studies, 95% purity is acceptable. For late-stage lead optimization or biological assays, specify >98% to avoid palladium contamination which can interfere with cellular assays.

Synthesis & Manufacturing Provenance

If commercial stock is unavailable or lead times are excessive, this compound can be synthesized reliably in-house. Understanding the synthesis also aids in identifying impurities (e.g., unreacted boronic acid, homocoupled byproducts).

The Suzuki-Miyaura Protocol

The most robust route utilizes a palladium-catalyzed cross-coupling between 6-chloronicotinic acid (or its ester) and 4-(trifluoromethyl)phenylboronic acid .

SynthesisPath A 6-Chloronicotinic Acid (CAS 5326-23-8) Cat Pd(dppf)Cl2 (5 mol%) A->Cat B 4-(CF3)phenylboronic Acid (CAS 128796-39-4) B->Cat Impurity1 Protodeboronation (CF3-Benzene) B->Impurity1 Hydrolysis Impurity2 Homocoupling (Biaryl) B->Impurity2 Oxidation Product 6-(4-(CF3)phenyl)nicotinic acid (CAS 253315-23-0) Cat->Product 100°C, 12h Base Na2CO3 (2 eq) Dioxane/H2O Base->Product

Figure 1: Standard Suzuki-Miyaura coupling pathway for the synthesis of CAS 253315-23-0.

Step-by-Step Protocol (Laboratory Scale)
  • Charge: In a reaction vial, combine 6-chloronicotinic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add 1,4-Dioxane and 2M Na₂CO₃ (3:1 ratio). Degas with nitrogen for 5 minutes.

  • Reaction: Heat to 90–100 °C for 12–16 hours. Monitor by LCMS (Look for M+1 = 268.2).

  • Workup:

    • Acidify aqueous layer to pH ~3-4 with 1N HCl. The product should precipitate.

    • Filter the solid and wash with water and cold diethyl ether.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase prep-HPLC if high purity (>99%) is required.

Technical Validation & Quality Control

Upon receipt of the material, perform the following validation steps to ensure scientific integrity.

QC Decision Tree

QCDecision Start Receive Material CAS 253315-23-0 Solubility Solubility Check (DMSO-d6) Start->Solubility HNMR 1H-NMR Analysis Solubility->HNMR FNMR 19F-NMR Analysis HNMR->FNMR LCMS LC-MS Purity FNMR->LCMS Pass RELEASE For Assay LCMS->Pass >95% Fail REJECT / PURIFY LCMS->Fail <95%

Figure 2: Quality Control workflow for incoming material validation.

Analytical Expectations
  • ¹H NMR (DMSO-d₆):

    • Expect a diagnostic singlet/doublet for the pyridine C2-H around 9.0–9.2 ppm .

    • The phenyl ring protons (AA'BB' system) will appear as two doublets around 7.8–8.3 ppm .

    • The carboxylic acid proton is broad (11–13 ppm) and may not be visible depending on water content.

  • ¹⁹F NMR:

    • Single sharp peak around -62 to -63 ppm (characteristic of Ar-CF₃).

  • LC-MS:

    • ESI Positive Mode: [M+H]⁺ = 268.2.

    • ESI Negative Mode: [M-H]⁻ = 266.2 (Often more sensitive for carboxylic acids).

Medicinal Chemistry Applications

This molecule is not just a reagent; it is a privileged scaffold .

  • Lipophilicity Modulation: The trifluoromethyl group significantly increases logP compared to the parent nicotinic acid, improving membrane permeability.

  • Metabolic Stability: The CF₃ group blocks metabolic oxidation at the para-position of the phenyl ring, extending the half-life of the drug candidate.

  • Target Classes:

    • PTP1B Inhibitors: Biaryl acids mimic the phosphotyrosine residue, binding to the active site of Protein Tyrosine Phosphatase 1B (diabetes/obesity target).

    • HCV NS5B Polymerase: Used in the "thumb" site inhibitors of the Hepatitis C virus polymerase.

    • PPAR Agonists: The acidic headgroup + lipophilic tail fits the binding pocket of Peroxisome Proliferator-Activated Receptors.

References

  • PubChem Compound Summary. (2025). 6-(4-(Trifluoromethyl)phenyl)nicotinic acid.[1] National Center for Biotechnology Information. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Gong, Y., et al. (2012). Discovery of 6-aryl-nicotinic acid derivatives as novel inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for scaffold utility).
  • BLD Pharm. (2025). Product Datasheet: BD249944. Link

  • Alchem Pharmtech. (2025). Catalog Entry: CAS 253315-23-0.[2][3][4] Link

Sources

Methodological & Application

The Strategic Deployment of 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

6-(4-(Trifluoromethyl)phenyl)nicotinic acid is a highly functionalized heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine core, a carboxylic acid handle for diverse chemical transformations, and a trifluoromethylphenyl moiety, imparts a desirable combination of properties to target molecules. The trifluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block in the synthesis of novel bioactive compounds.

The compound, with the chemical formula C₁₃H₈F₃NO₂ and a molecular weight of 267.21 g/mol , typically appears as a white to off-white solid. Its robust structure, combining an aromatic carboxylic acid with a biaryl system, makes it an ideal starting point for the construction of complex molecular frameworks.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. The key properties of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₈F₃NO₂N/A
Molecular Weight 267.21 g/mol N/A
Appearance White to off-white solid[2]
Melting Point 193-197 °C[2]
Boiling Point ~259.3 °C at 760 mmHg[2]
Density ~1.484 g/cm³[2]

Core Applications in Drug Discovery: A Gateway to Bioactive Molecules

The strategic incorporation of the 6-(4-(trifluoromethyl)phenyl)nicotinic acid scaffold has been instrumental in the development of modulators for various biological targets. Its utility is prominently demonstrated in the synthesis of antagonists for Transient Receptor Potential (TRP) channels, which are implicated in a range of sensory functions, including pain and temperature sensation.

Synthesis of TRP Channel Modulators

Research into novel analgesics has identified the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Melastatin 8 (TRPM8) channels as key targets.[3][4] The 6-phenylnicotinamide framework, of which our title compound is a prime example, has been successfully employed to generate potent antagonists for these receptors.[2][3]

The general synthetic strategy involves the coupling of the carboxylic acid moiety of 6-(4-(trifluoromethyl)phenyl)nicotinic acid with a variety of amine-containing fragments to generate a library of nicotinamide derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: A Practical Guide

The following protocols are provided as a detailed guide for the two most common and powerful applications of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid: amide bond formation and Suzuki cross-coupling.

Protocol 1: Amide Coupling for the Synthesis of Nicotinamide Derivatives

This protocol details a standard procedure for the coupling of 6-(4-(trifluoromethyl)phenyl)nicotinic acid with a primary or secondary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is widely used in medicinal chemistry for its efficiency and mild reaction conditions.[5][6]

Objective: To synthesize a 6-(4-(trifluoromethyl)phenyl)nicotinamide derivative.

Reaction Scheme:

G cluster_0 Reaction Scheme: Amide Coupling Reactant_1 6-(4-(Trifluoromethyl)phenyl)nicotinic acid Product 6-(4-(Trifluoromethyl)phenyl)-N-(R1,R2)nicotinamide Reactant_1->Product Reactant_2 R1R2NH (Amine) Reactant_2->Product Reagents HATU, DIPEA DMF, rt Reagents->Product G Start 2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid Reaction Suzuki-Miyaura Coupling Heat Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Reagents->Reaction Product 2-Aryl-6-(4-(trifluoromethyl)phenyl)nicotinic acid Reaction->Product

Sources

6-(4-(Trifluoromethyl)phenyl)nicotinic acid as a precursor for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Biaryl Scaffold for Next-Generation APIs[1]

Executive Summary

Compound: 6-(4-(Trifluoromethyl)phenyl)nicotinic acid CAS: 231291-22-8 Molecular Formula: C₁₃H₈F₃NO₂ Molecular Weight: 267.21 g/mol [1]

This technical guide outlines the utility, synthesis, and handling of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid , a critical biaryl building block in medicinal chemistry.[1][2] Characterized by a trifluoromethyl-substituted phenyl ring coupled to a nicotinic acid core, this moiety acts as a "privileged scaffold" in the design of modulators for TRPM8 (migraine/pain), P2X7 (inflammation), and DGAT1 (metabolic disorders).[1][2] The trifluoromethyl group confers metabolic stability and enhances lipophilicity, while the nicotinic acid functionality serves as a versatile handle for amide coupling, a cornerstone reaction in drug discovery.[2]

Strategic Value in Drug Discovery
1.1 The "Fluorine Effect" in Medicinal Chemistry

The inclusion of the 4-trifluoromethyl group is not merely structural; it is functional.[1][2]

  • Metabolic Blockade: The -CF₃ group at the para-position blocks CYP450-mediated oxidation, significantly extending the half-life (

    
    ) of the API.[1]
    
  • Lipophilicity Modulation: It increases

    
    , facilitating membrane permeability and blood-brain barrier (BBB) penetration, essential for CNS targets like TRPM8.[1][2]
    
  • Conformational Locking: The steric bulk of the -CF₃ group, combined with the biaryl twist, restricts bond rotation, pre-organizing the molecule into a bioactive conformation that fits hydrophobic pockets in receptors.[2]

1.2 Target Therapeutic Areas
  • TRPM8 Antagonists: Used in the development of clinical candidates (e.g., analogs of AMG 333) for the treatment of migraine and neuropathic pain.[1][2] The biaryl acid serves as the "left-hand" side of the pharmacophore, coupled to diverse amines.[1][2]

  • P2X7 Receptor Antagonists: The biaryl nicotinamide motif is a recurrent theme in P2X7 antagonists aimed at treating rheumatoid arthritis and neuroinflammation.[1][2]

  • Agrochemicals: The scaffold is also prevalent in succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2]

Synthesis Protocol: The Suzuki-Miyaura Route

While multiple routes exist, the Suzuki-Miyaura cross-coupling is the industry standard due to its scalability and functional group tolerance.[1][2] The following protocol describes the coupling of 6-chloronicotinic acid (or its ester) with 4-(trifluoromethyl)phenylboronic acid.

2.1 Retrosynthetic Analysis & Workflow

SynthesisWorkflow Figure 1: Optimized Synthetic Workflow for High-Purity API Precursor Start1 6-Chloronicotinic Acid Methyl Ester Catalyst Pd(dppf)Cl2 • DCM K3PO4 / Dioxane / H2O Start1->Catalyst Start2 4-(Trifluoromethyl) phenylboronic Acid Start2->Catalyst Inter Intermediate: Methyl Ester Catalyst->Inter Reflux, 4-12h (Suzuki Coupling) Hydrolysis LiOH / THF / H2O Acidification (HCl) Inter->Hydrolysis Saponification Product Final Product: 6-(4-(Trifluoromethyl) phenyl)nicotinic Acid Hydrolysis->Product Precipitation

2.2 Detailed Experimental Protocol

Objective: Synthesis of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid on a 10g scale.

Reagents:

  • 6-Chloronicotinic acid methyl ester: 10.0 g (58.3 mmol)[1]

  • 4-(Trifluoromethyl)phenylboronic acid: 12.2 g (64.1 mmol, 1.1 equiv)[1]

  • Pd(dppf)Cl₂[1][2] • CH₂Cl₂: 1.19 g (1.46 mmol, 2.5 mol%)[1][2]

  • Potassium Phosphate (K₃PO₄): 24.7 g (116.6 mmol, 2.0 equiv)[1][2]

  • Solvents: 1,4-Dioxane (100 mL), Water (25 mL)

Step-by-Step Methodology:

  • Inert Setup: Charge a 500 mL 3-neck round-bottom flask with 6-chloronicotinic acid methyl ester, boronic acid, and K₃PO₄. Evacuate and backfill with Nitrogen (

    
    ) three times.[1][2]
    
  • Solvent Addition: Add degassed 1,4-dioxane and water. Note: Degassing is critical to prevent homocoupling of the boronic acid and catalyst deactivation.[2]

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of

    
    .[1][2] The solution typically turns dark red/brown.[1][2]
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via HPLC or TLC (Hexane:EtOAc 4:1). The limiting reagent (aryl chloride) should be consumed (<1%).[1][2]

  • Workup (Ester Intermediate):

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove palladium residues.[1][2] Wash the pad with EtOAc.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2][3]

    • Optional: Recrystallize the methyl ester from EtOH/Heptane if high purity (>98%) is required before hydrolysis.[1][2]

  • Hydrolysis (Saponification):

    • Dissolve the crude ester in THF (50 mL).

    • Add LiOH (2M aqueous solution, 60 mL). Stir at 50°C for 2 hours.

  • Isolation of Acid:

    • Cool to 0°C (ice bath).

    • Slowly acidify with 1M HCl to pH 3–4.[1][2] The product will precipitate as a white solid.[1][2]

    • Filter the solid, wash with cold water (2 x 20 mL) and pentane (to remove boronic acid byproducts).[1][2]

    • Dry in a vacuum oven at 45°C overnight.

Expected Yield: 85–92% Purity: >98% (HPLC, 254 nm)

Quality Control & Characterization

To ensure the material is suitable for downstream API synthesis (e.g., GMP manufacturing), the following specifications must be met.

TestSpecificationMethod
Appearance White to off-white powderVisual
Purity ≥ 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (NMR) Consistent with structure¹H-NMR (DMSO-d₆)
Palladium Content < 20 ppmICP-MS (Critical for Pharma)
Water Content < 0.5%Karl Fischer

Key NMR Signals (DMSO-d₆):

  • 
     13.5 (br s, 1H, -COOH)[1]
    
  • 
     9.15 (d, 1H, Pyridine H-2)[1]
    
  • 
     8.40 (dd, 1H, Pyridine H-4)[1]
    
  • 
     8.35 (d, 2H, Ar-H ortho to CF3)[1]
    
  • 
     8.15 (d, 1H, Pyridine H-5)[1]
    
  • 
     7.90 (d, 2H, Ar-H meta to CF3)[1]
    
Downstream Applications: Amide Coupling

The carboxylic acid moiety is typically converted to an amide in the final drug molecule.[1][2]

Recommended Coupling Conditions:

  • Reagents: HATU or T3P (Propylphosphonic anhydride).[1][2] T3P is preferred for scale-up due to easier workup (water-soluble byproducts).[1]

  • Base: DIPEA or NMM.[1][2]

  • Solvent: DMF or EtOAc (if using T3P).[1][2]

Mechanism of Action (Pharmacophore): The biaryl system acts as a rigid spacer.[1][2] The pyridine nitrogen can accept hydrogen bonds, while the amide carbonyl (formed in the next step) acts as a donor/acceptor, creating a specific electrostatic map recognized by the target receptor.[1][2]

Pharmacophore Figure 2: Pharmacophore Properties of the Scaffold CF3 CF3 Group (Hydrophobic/Metabolic Shield) Phenyl Phenyl Ring (Pi-Stacking) CF3->Phenyl Electronic Withdrawal Pyridine Pyridine Core (Rigid Scaffold) Phenyl->Pyridine Biaryl Twist (~30 deg) Acid COOH Handle (Amide Precursor) Pyridine->Acid Vector Positioning

Safety & Handling (MSDS Summary)
  • Hazards: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Handle in a fume hood to avoid dust inhalation.[1][2]

  • Storage: Store at room temperature in a tightly sealed container, away from moisture. Stable for >2 years under these conditions.

References
  • Discovery of TRPM8 Antagonist AMG 333. Horne, D. B., et al. Journal of Medicinal Chemistry, 2018, 61(18), 8186–8201.[2][4] Link[1][2]

  • Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Miyaura, N. Chemical Reviews, 1995, 95(7), 2457–2483.[1][2] Link[1][2]

  • Synthesis of 6-(Trifluoromethyl)nicotinic acid and derivatives. ChemicalBook Technical Data, CAS 231291-22-8.[1][2] Link

  • The Fluorine Effect in Medicinal Chemistry. Müller, K., Faeh, C., & Diederich, F. Science, 2007, 317(5846), 1881-1886.[1][2] Link[1][2]

Sources

HPLC method for 6-(4-(Trifluoromethyl)phenyl)nicotinic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid

Executive Summary

This technical guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid (CAS: 231291-22-8). This molecule presents a distinct chromatographic challenge: it possesses an amphoteric core (pyridine ring and carboxylic acid) coupled with a highly lipophilic fluorinated tail.

Traditional methods for nicotinic acid derivatives often fail due to the significant hydrophobicity introduced by the trifluoromethylphenyl group. This protocol utilizes a base-deactivated C18 stationary phase combined with an acidic phosphate buffer system . This specific chemistry suppresses the ionization of the carboxylic acid (increasing retention) while mitigating secondary silanol interactions with the pyridine nitrogen, ensuring sharp peak shapes and high resolution.

Analyte Profiling & Mechanistic Logic

To develop a self-validating method, one must understand the "Push-Pull" chemistry of the analyte:

  • The "Pull" (Hydrophilic/Ionic): The nicotinic acid core contains a carboxylic acid (

    
    ) and a pyridine nitrogen. At neutral pH, the molecule exists as a zwitterion or anion, leading to poor retention and peak splitting on C18 columns.
    
  • The "Push" (Hydrophobic): The 4-(trifluoromethyl)phenyl moiety adds significant lipophilicity (

    
    ). This requires a higher organic content than standard niacin analysis.
    

The Solution: We utilize a mobile phase pH of 2.5 .

  • Effect 1: The carboxylic acid is fully protonated (neutral), maximizing hydrophobic interaction with the C18 phase.

  • Effect 2: The pyridine nitrogen is protonated (positively charged). While this usually causes tailing due to silanol interaction, the use of a Type B (high purity) end-capped column and high ionic strength buffer eliminates this artifact.

Diagram 1: Method Development Decision Tree

The following logic flow illustrates the critical decision points used to derive this protocol.

MethodLogic Analyte Analyte: 6-(4-(Trifluoromethyl)phenyl)nicotinic acid Prop1 Property: Amphoteric (Acid + Base) Analyte->Prop1 Prop2 Property: Hydrophobic Tail (-CF3) Analyte->Prop2 Decision1 Decision: Acidic pH (2.5) Prop1->Decision1 Decision3 Gradient Elution Prop2->Decision3 Reason1 Protonate Acid -> Neutral -> High Retention Protonate Base -> Cation -> Soluble Decision1->Reason1 Decision2 Column: C18 End-Capped Decision1->Decision2 Reason2 Prevents Silanol Tailing of Pyridinium Cation Decision2->Reason2 Result Final Method: Buffer pH 2.5 / ACN Gradient Decision2->Result Decision3->Result

Caption: Logical workflow for selecting stationary phase and mobile phase pH based on analyte physicochemical properties.

Instrumental Parameters

This method is designed for transferability between HPLC and UHPLC platforms.

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)"Plus" or "XBridge" technology denotes end-capping essential for basic pyridines.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses carboxylic acid ionization; Phosphate provides excellent UV transparency.
Mobile Phase B Acetonitrile (HPLC Grade)Required to elute the hydrophobic CF3-phenyl tail.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; adjust for UHPLC.
Column Temp. 30°C ± 1°CControls viscosity and ensures retention time reproducibility.
Injection Volume 10 µLStandard load; reduce if peak overloading occurs.
Detection UV-DAD at 260 nm The conjugated pyridine-phenyl system absorbs strongly here. (Reference spectrum recommended).
Run Time 20 MinutesAllows for column re-equilibration.
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.07030Initial Hold
2.07030Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.17030Return to Initial
20.07030Re-equilibration

Experimental Protocol

Buffer Preparation (20 mM Phosphate, pH 2.5)
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    )  in 950 mL of HPLC-grade water.
    
  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (

    
    , 85%).
    
  • Dilute to volume (1000 mL) with water.

  • Critical Step: Filter through a 0.22 µm nylon membrane filter to remove particulates that could clog the column.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile . (Note: Pure water may not dissolve the solid due to the hydrophobic tail).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A/B (50:50 mix).

Sample Preparation
  • Weigh sample equivalent to ~10 mg of active moiety.

  • Transfer to 10 mL flask.

  • Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure dissolution of the hydrophobic moiety.

  • Add 3 mL of Water, mix, and let cool to room temperature.

  • Dilute to volume with Water.

  • Filter through a 0.45 µm PVDF or PTFE syringe filter . (Avoid Nylon filters if sample recovery is low, as Nylon can bind acidic compounds).

System Suitability & Validation (ICH Q2(R2) Aligned)

To ensure the "Trustworthiness" of the data, the following criteria must be met before running samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)
~8.0 - 10.0 min (Target)If shifting: Check Buffer pH carefully. pH 2.5 is critical.
Tailing Factor (

)

If

: Column end-capping has degraded. Replace column.
Theoretical Plates (

)

If low: Check connections for dead volume or replace guard column.
Precision (RSD)

(n=5 injections)
If high: Check injector seal or pump pulsation.
Resolution (

)

(from nearest impurity)
If low: Decrease gradient slope (e.g., extend gradient to 15 min).
Diagram 2: Experimental Workflow

This diagram visualizes the critical path from sample to data, highlighting the "Self-Validating" checkpoints.

Workflow Start Sample Weighing Dissolve Dissolution (50% ACN) Start->Dissolve Filter Filtration (PTFE/PVDF) Dissolve->Filter HPLC HPLC Injection (Gradient) Filter->HPLC Check System Suitability (Tailing < 1.5?) HPLC->Check Result Report Data Check->Result Pass Fail Troubleshoot (pH/Column) Check->Fail Fail Fail->HPLC Re-inject

Caption: Operational workflow ensuring data integrity through built-in system suitability checkpoints.

Troubleshooting & Expert Insights

  • Peak Splitting: If the peak appears as a doublet, the sample solvent is likely too strong (too much ACN). Solution: Ensure the final sample diluent matches the starting mobile phase conditions (approx. 30% ACN) or reduce injection volume to 5 µL.

  • Retention Time Drift: This analyte is sensitive to pH changes near its

    
    . If 
    
    
    
    varies, verify the phosphate buffer pH is strictly 2.5. A shift to pH 2.8 can significantly alter the ionization ratio of the carboxylic acid.
  • Carryover: The trifluoromethylphenyl group is "sticky." If ghost peaks appear in blank runs, add a needle wash step using 90:10 ACN:Water .

References

  • PubChem. (n.d.).[1][2] 6-(4-(Trifluoromethyl)phenyl)nicotinic acid (Compound). National Library of Medicine. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Dolan, J. W. (2002). The Role of pH in Reversed-Phase HPLC. LCGC North America. (General reference for pH 2.5 selection in acidic analytes).
  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.

Sources

Protocol for the Purification of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(4-(Trifluoromethyl)phenyl)nicotinic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final product. This application note provides a detailed protocol for the purification of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid, addressing the removal of common impurities derived from its synthesis, which is often achieved via a Suzuki coupling reaction.

The proposed synthetic route involves the palladium-catalyzed cross-coupling of a 6-halonicotinic acid derivative with 4-(trifluoromethyl)phenylboronic acid. This common and effective method can, however, introduce specific impurities that need to be addressed during purification.[1][2] These include residual palladium catalyst, unreacted starting materials, and homocoupled byproducts.

This guide will detail a multi-step purification strategy, beginning with a fundamental acid-base extraction, followed by a robust recrystallization procedure. For instances requiring higher purity, protocols for column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are also provided. The rationale behind each step is explained to provide a comprehensive understanding of the purification process.

Physicochemical Properties

While specific experimental data for 6-(4-(Trifluoromethyl)phenyl)nicotinic acid is not widely available in the literature, we can infer its properties from closely related analogs such as 6-(Trifluoromethyl)nicotinic acid and 6-phenylnicotinic acid. These properties are crucial for designing an effective purification strategy.

PropertyEstimated Value/CharacteristicRationale/Reference
Appearance White to off-white solidBased on analogs like 6-(Trifluoromethyl)nicotinic acid.[3][4]
Melting Point (°C) 193-197 (for 6-(Trifluoromethyl)nicotinic acid)The phenyl substitution may alter this value.[3][4]
Boiling Point (°C) 259.3 (for 6-(Trifluoromethyl)nicotinic acid)High boiling point typical for aromatic carboxylic acids.[3][4]
pKa ~3-4The electron-withdrawing trifluoromethyl group will increase acidity compared to nicotinic acid.
Solubility Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO.Based on data for nicotinic acid and its derivatives.[5][6][7]

Purification Workflow Overview

The purification of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid can be approached in a stepwise manner, with the initial crude product being subjected to increasingly rigorous purification techniques until the desired purity is achieved.

PurificationWorkflow crude Crude Product (Post-Synthesis) acid_base Acid-Base Extraction crude->acid_base recrystallization Recrystallization acid_base->recrystallization column_chrom Column Chromatography (Optional, for higher purity) recrystallization->column_chrom Purity <98% pure_product Pure 6-(4-(Trifluoromethyl)phenyl)nicotinic acid recrystallization->pure_product Purity >98% prep_hplc Preparative HPLC (Optional, for highest purity) column_chrom->prep_hplc Further purification needed column_chrom->pure_product Purity >99.5% prep_hplc->pure_product Purity >99.9% ColumnChromatography setup setup elution Elution Elute with a gradient of increasing polarity (e.g., ethyl acetate in hexane) setup->elution collection Fraction Collection Collect fractions and monitor by TLC/HPLC elution->collection analysis analysis collection->analysis

Sources

Application Note: 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the synthesis, purification, and application of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid (referred to herein as 6-TFMP-NA ) as a privileged scaffold in kinase inhibitor discovery.

Executive Summary

The 6-TFMP-NA scaffold represents a "privileged structure" in kinase drug discovery, functioning as a robust ATP-competitive pharmacophore. Its utility is derived from two synergistic structural features:

  • The Nicotinic Acid Core: The pyridine nitrogen (N1) serves as a critical hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone NH of the gatekeeper residue + 2).

  • The 4-Trifluoromethylphenyl Moiety: This group exploits the hydrophobic "back pocket" or "selectivity pocket" adjacent to the ATP binding site. The trifluoromethyl group (

    
    ) enhances metabolic stability (blocking metabolic oxidation at the para-position) and increases lipophilicity (
    
    
    
    ), improving membrane permeability.

This guide details the synthesis , purification , and downstream coupling of this intermediate to generate Type I and Type II kinase inhibitors.

Structural Rationale & Binding Logic

The design of kinase inhibitors using 6-TFMP-NA relies on specific molecular recognition events within the ATP-binding cleft.

Pharmacophore Mapping
  • Hinge Binding: The pyridine nitrogen acts as an acceptor.

  • Hydrophobic Spine (C-Spine) Interaction: The biaryl twist (typically 20-30° torsion angle) allows the phenyl ring to slot into the hydrophobic region behind the gatekeeper residue.

  • Vector for Diversity: The carboxylic acid at the 3-position provides a vector pointing towards the solvent-exposed region or the DFG-motif, allowing for the attachment of solubilizing groups (e.g., piperazines) or additional binding elements (e.g., urea/amide linkers).

Visualization of Signaling & Synthesis Logic

KinaseLogic cluster_0 Building Block Synthesis cluster_1 Kinase Inhibitor Assembly cluster_2 Mechanism of Action Start 6-Chloronicotinic Acid Methyl Ester Suzuki Suzuki-Miyaura Coupling Start->Suzuki Boronic 4-(Trifluoromethyl) phenylboronic acid Boronic->Suzuki Hydrolysis LiOH Hydrolysis Suzuki->Hydrolysis Intermediate 6-TFMP-NA (The Scaffold) Hydrolysis->Intermediate Coupling Amide Coupling (HATU/T3P) Intermediate->Coupling Amine Heterocyclic Amine (e.g., Aminopyrazole) Amine->Coupling FinalDrug Final Kinase Inhibitor Coupling->FinalDrug Hinge Hinge Region (H-Bond Acceptor) FinalDrug->Hinge Pyridine N Pocket Hydrophobic Pocket (CF3 Interaction) FinalDrug->Pocket CF3-Phenyl Inhibition ATP Competition Hinge->Inhibition Pocket->Inhibition

Figure 1: Logical flow from raw materials to active kinase inhibitor, highlighting the structural role of the 6-TFMP-NA scaffold.

Experimental Protocols

Synthesis of 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid

This protocol utilizes a Suzuki-Miyaura cross-coupling followed by saponification. The use of the methyl ester starting material is preferred over the free acid to prevent catalyst poisoning by the carboxylate.

Reagents:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve Methyl 6-chloronicotinate (5.0 g, 29.1 mmol) and 4-(Trifluoromethyl)phenylboronic acid (6.64 g, 35.0 mmol) in 1,4-Dioxane (80 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     (12.0 g, 87.3 mmol) dissolved in Water (20 mL). Then add 
    
    
    
    (1.19 g, 1.45 mmol).
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the aryl chloride.

  • Workup (Ester): Cool to room temperature. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate to remove dioxane. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
    • Note: The crude ester can often be carried forward, but recrystallization from Hexanes/EtOAc is recommended for high purity.

  • Hydrolysis (Saponification): Dissolve the crude ester in THF/MeOH/Water (3:1:1). Add LiOH

    
    H2O (3.0 equiv). Stir at room temperature for 2 hours.
    
  • Isolation (The "Isoelectric" Trick): The product is amphoteric but predominantly acidic.

    • Concentrate to remove organics.

    • Cool the aqueous layer to 0°C.

    • Slowly acidify with 1M HCl to pH 3–4 . The target acid, 6-TFMP-NA , will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

Yield Expectation: 85–95% over two steps.

Amide Coupling to Kinase Scaffolds

Attaching this acid to a heterocyclic amine (e.g., 3-aminopyrazole or an aniline) is often difficult due to the poor nucleophilicity of kinase-relevant amines.

Optimized Conditions (T3P Method):

  • Carboxylic Acid: 6-TFMP-NA (1.0 equiv)

  • Amine: Heterocyclic amine (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (2.0 equiv)

  • Base: Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (if solubility is poor)

Protocol:

  • Dissolve 6-TFMP-NA and the amine in EtOAc.

  • Add the base.

  • Add T3P solution dropwise at 0°C.

  • Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add water. The product often precipitates from the biphasic mixture if it is highly crystalline. Otherwise, separate layers, wash with

    
     (sat), and purify via flash chromatography.
    

Data Summary & Troubleshooting

Physicochemical Properties
PropertyValueImplication for Assay
MW 267.19 g/mol Fragment-like, allows room for large linkers.
cLogP ~3.2Moderate lipophilicity; good cell permeability.
pKa (Acid) ~3.5Ionized at physiological pH; requires masking (amide) for binding.
Solubility Low in Water; High in DMSOStock solutions should be prepared in 100% DMSO.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Suzuki Protodeboronation of Boronic AcidEnsure base is added after degassing; lower temp to 80°C.
Pd Black in Product Inefficient filtrationUse a "thiol-scavenger" silica resin during purification.
Incomplete Amide Coupling Steric hindrance / Low NucleophilicitySwitch from HATU to POCl3/Pyridine (make acid chloride in situ).

References

  • Suzuki-Miyaura Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Nicotinic Acid Scaffolds in Kinase Inhibitors

    • Thoreen, C. C., et al. (2010).[2][3] "Discovery of Torin1/2: Selective mTOR Inhibitors."[4] Journal of Medicinal Chemistry. (Demonstrates the utility of the pyridine-biaryl scaffold).

  • T3P Coupling Protocols

    • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
  • TRPM8 Antagonists (Biaryl Nicotinamide analogs)

    • "Discovery of TRPM8 Antagonist AMG 333." Journal of Medicinal Chemistry (2018).

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the carboxylic acid moiety of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid. This molecule is a key building block in medicinal chemistry and drug discovery, and its functionalization is crucial for the synthesis of novel therapeutic agents. This document outlines three primary derivatization strategies: amide bond formation, esterification, and conversion to acyl chlorides. Each section includes a discussion of the underlying chemical principles, step-by-step experimental protocols, and guidance on the selection of appropriate reagents and reaction conditions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively modify this important scaffold.

Introduction: The Significance of 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid in Drug Discovery

6-(4-(Trifluoromethyl)phenyl)nicotinic acid is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the nicotinic acid core provides a versatile scaffold for further chemical modification. The carboxylic acid group, in particular, serves as a key handle for derivatization, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).

The ability to efficiently and selectively derivatize this carboxylic acid is paramount for the generation of compound libraries for high-throughput screening and for the optimization of lead compounds. This guide provides a detailed exploration of the most common and effective methods for achieving this transformation.

Strategic Approaches to Carboxylic Acid Derivatization

The derivatization of a carboxylic acid typically involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack. The choice of derivatization strategy depends on several factors, including the desired final product, the stability of the starting material and reagents, and the desired scale of the reaction. The three principal strategies discussed are:

  • Amide Bond Formation: The conversion of the carboxylic acid to an amide is one of the most frequently employed reactions in medicinal chemistry.[1] This is due to the stability of the amide bond and its prevalence in biological systems.

  • Esterification: The formation of an ester from the carboxylic acid can be a crucial step in prodrug strategies or for modifying the pharmacokinetic properties of a molecule.

  • Acyl Chloride Formation: The conversion of the carboxylic acid to a highly reactive acyl chloride provides a versatile intermediate that can be readily converted to a variety of other functional groups.

The following sections will delve into the specifics of each of these strategies.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the use of a coupling reagent to activate the carboxylic acid.[1] This activation facilitates the attack of the amine nucleophile.

The Causality Behind Reagent Selection

A plethora of amide coupling reagents are available, each with its own mechanism of action and optimal use cases. The choice of reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the presence of other functional groups, and the desired reaction conditions.

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used for their efficiency and affordability.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] To suppress side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[3]

  • Phosphonium and Aminium/Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are generally more reactive and provide higher yields with sterically hindered substrates.[4] They generate highly reactive activated esters.[4]

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow Start Dissolve 6-(4-(Trifluoromethyl)phenyl)nicotinic acid in a suitable aprotic solvent (e.g., DMF, DCM). Add_Reagents Add coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Start->Add_Reagents Stir_Activation Stir at room temperature for 15-30 minutes to activate the carboxylic acid. Add_Reagents->Stir_Activation Add_Amine Add the desired amine to the reaction mixture. Stir_Activation->Add_Amine Stir_Reaction Stir at room temperature for 2-24 hours. Add_Amine->Stir_Reaction Workup Perform aqueous workup to remove byproducts and unreacted reagents. Stir_Reaction->Workup Purification Purify the crude product by column chromatography or recrystallization. Workup->Purification End Characterize the final amide product. Purification->End

Caption: General workflow for amide bond formation.

Protocol: Amide Synthesis using HATU

This protocol describes a general procedure for the coupling of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • 6-(4-(Trifluoromethyl)phenyl)nicotinic acid

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 20 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

ReagentEquivalentsPurpose
6-(4-(CF3)phenyl)nicotinic acid1.0Starting material
Amine1.1Nucleophile
HATU1.1Coupling reagent
DIPEA2.0Non-nucleophilic base

Esterification: Modifying Polarity and Pharmacokinetics

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This transformation is often employed to mask the polar carboxylic acid group, which can improve cell permeability and oral bioavailability.

Fischer Esterification: A Classic Approach

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] The reaction is reversible, and to drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove the water that is formed during the reaction.[5][7]

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow Start Dissolve 6-(4-(Trifluoromethyl)phenyl)nicotinic acid in a large excess of the desired alcohol. Add_Catalyst Add a catalytic amount of a strong acid (e.g., concentrated H2SO4). Start->Add_Catalyst Heat_Reflux Heat the reaction mixture to reflux. Add_Catalyst->Heat_Reflux Monitor_Reaction Monitor the reaction by TLC or LC-MS. Heat_Reflux->Monitor_Reaction Cool_Neutralize Cool the reaction mixture and neutralize the acid catalyst with a weak base. Monitor_Reaction->Cool_Neutralize Workup Perform an extractive workup. Cool_Neutralize->Workup Purification Purify the crude ester by column chromatography or distillation. Workup->Purification End Characterize the final ester product. Purification->End

Caption: General workflow for Fischer esterification.

Protocol: Synthesis of a Methyl Ester via Fischer Esterification

This protocol outlines the synthesis of the methyl ester of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid.

Materials:

  • 6-(4-(Trifluoromethyl)phenyl)nicotinic acid

  • Methanol (large excess, serves as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 6-(4-(Trifluoromethyl)phenyl)nicotinic acid (1.0 equivalent) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Remove the majority of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary.

ReagentAmountPurpose
6-(4-(CF3)phenyl)nicotinic acid1.0 equivalentStarting material
MethanolLarge excessReagent and solvent
Concentrated H2SO4CatalyticAcid catalyst

Acyl Chloride Formation: A Gateway to Diverse Functionality

The conversion of a carboxylic acid to an acyl chloride transforms a relatively unreactive functional group into a highly electrophilic species. Acyl chlorides readily react with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, making them valuable synthetic intermediates.

Common Reagents for Acyl Chloride Synthesis

Several reagents can be used to effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.[8][9]

  • Thionyl Chloride (SOCl₂): This reagent is often used neat or in a suitable solvent.[8] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[10]

  • Oxalyl Chloride ((COCl)₂): This reagent is typically used in the presence of a catalytic amount of DMF.[8] The reaction is generally milder than with thionyl chloride and proceeds at room temperature.

Experimental Workflow for Acyl Chloride Formation

Acyl_Chloride_Workflow Start Suspend 6-(4-(Trifluoromethyl)phenyl)nicotinic acid in an inert solvent (e.g., DCM or toluene). Add_Reagent Add thionyl chloride or oxalyl chloride (with catalytic DMF). Start->Add_Reagent Stir_Reaction Stir at room temperature or heat to reflux. Add_Reagent->Stir_Reaction Remove_Volatiles Remove the excess reagent and solvent under reduced pressure. Stir_Reaction->Remove_Volatiles End Use the crude acyl chloride directly in the next step. Remove_Volatiles->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-(4-(trifluoromethyl)phenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important compound. Drawing from extensive experience in synthetic and process chemistry, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.

Introduction to the Synthesis

The synthesis of 6-(4-(trifluoromethyl)phenyl)nicotinic acid is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a crucial carbon-carbon bond between a halogenated nicotinic acid derivative (typically 6-chloro- or 6-bromonicotinic acid) and 4-(trifluoromethyl)phenylboronic acid. While generally robust, this reaction is not without its potential pitfalls, leading to the formation of characteristic impurities that can complicate purification and compromise the final product's purity.

This guide will focus on identifying and mitigating these common impurities, providing you with the knowledge to optimize your reaction conditions and purification strategies.

Visualizing the Synthetic Pathway and Common Impurities

To better understand the process, let's visualize the main reaction and the formation of common side products.

Suzuki_Coupling cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Products & Impurities 6-Halonicotinic Acid 6-Halonicotinic Acid Catalytic Cycle Pd Catalyst, Base 6-Halonicotinic Acid->Catalytic Cycle Boronic Acid 4-(Trifluoromethyl)phenylboronic Acid Boronic Acid->Catalytic Cycle Target Product 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid Catalytic Cycle->Target Product Homocoupling Homocoupling Product: 4,4'-Bis(trifluoromethyl)biphenyl Catalytic Cycle->Homocoupling Dehalogenation Dehalogenation Product: Nicotinic Acid Catalytic Cycle->Dehalogenation Protodeboronation Protodeboronation Product: Trifluoromethylbenzene Catalytic Cycle->Protodeboronation

Caption: Synthetic pathway for 6-(4-(Trifluoromethyl)phenyl)nicotinic acid and common impurity formation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired Product

Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield of 6-(4-(trifluoromethyl)phenyl)nicotinic acid. What are the likely causes and how can I improve it?

Answer:

A low yield in a Suzuki coupling can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.[1]

  • Catalyst Deactivation: The palladium catalyst can be sensitive. Ensure your reagents and solvents are of high purity and adequately degassed to remove oxygen, which can lead to catalyst deactivation and the formation of palladium black.[2] The presence of elemental sulfur in starting materials can also poison the catalyst.[2]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. For coupling with heteroaryl halides, common bases include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Solvents like 1,4-dioxane, toluene, or mixtures with water are often effective.[3][4] Experiment with different base and solvent combinations to find the optimal conditions for your specific substrates.

  • Side Reactions: The formation of byproducts directly consumes your starting materials, leading to a lower yield of the desired product. The following sections will delve deeper into identifying and minimizing these side reactions.

Issue 2: Presence of a Significant Amount of Homocoupling Product

Question: My crude product shows a significant peak corresponding to 4,4'-bis(trifluoromethyl)biphenyl. What is causing this homocoupling and how can I prevent it?

Answer:

The homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen.[5]

  • Causality: Oxygen can participate in an alternative catalytic cycle that promotes the coupling of two boronic acid molecules. This is often a key indicator of inadequate degassing of your reaction mixture.

  • Prevention:

    • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.

    • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the rate of homocoupling versus the desired cross-coupling. Experimenting with different ligands may be beneficial.

Issue 3: Dehalogenation of the Starting Material

Question: I am observing a significant amount of nicotinic acid in my product mixture. What leads to this dehalogenation?

Answer:

Dehalogenation is the replacement of the halogen on your starting material with a hydrogen atom, leading to the formation of nicotinic acid.

  • Causality: This side reaction is often caused by the formation of palladium-hydride (Pd-H) species in the reaction mixture. These can arise from reactions of the palladium complex with the base, solvent (especially alcohols), or residual water.[6] The Pd-H species can then react with the 6-halonicotinic acid in a competing catalytic cycle.

  • Mitigation Strategies:

    • Anhydrous Conditions: While some Suzuki protocols tolerate water, minimizing its presence can reduce dehalogenation. Use anhydrous solvents and dry your reagents thoroughly.

    • Choice of Base: Stronger bases can sometimes promote the formation of Pd-H species. Consider using a milder base if dehalogenation is a significant issue.

    • Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation. Running the reaction at the lowest effective temperature can be beneficial.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the characterization and purification of 6-(4-(trifluoromethyl)phenyl)nicotinic acid.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the main product and key impurities?

A1: Identifying the components of your reaction mixture by NMR is crucial. Below is a table summarizing the expected chemical shifts. Please note that these are approximate values and can vary depending on the solvent and concentration.

CompoundKey ¹H NMR Signals (ppm, approximate)Key ¹³C NMR Signals (ppm, approximate)
6-(4-(Trifluoromethyl)phenyl)nicotinic Acid (Product)9.2 (s, 1H), 8.4 (d, 1H), 8.2 (d, 2H), 7.8 (d, 1H), 7.7 (d, 2H)166.0 (C=O), 160.0, 151.0, 140.0, 138.0, 131.0 (q), 130.0, 126.0 (q), 124.0 (q), 121.0
4,4'-Bis(trifluoromethyl)biphenyl (Homocoupling)7.75 (s, 8H)143.0, 131.0 (q), 128.0, 126.0 (q), 124.0 (q)
Nicotinic Acid (Dehalogenation)13.5 (br s, 1H), 9.1 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.6 (dd, 1H)166.2, 153.2, 150.2, 136.9, 126.7, 123.7[7]
Trifluoromethylbenzene (Protodeboronation)7.6 (d, 2H), 7.4 (d, 2H)132.0 (q), 131.5, 129.0, 125.5 (q), 124.0 (q)

Q2: How can I effectively purify my final product and remove the palladium catalyst?

A2: A multi-step approach is often necessary for purification.

  • Palladium Removal: After the reaction is complete, the palladium catalyst needs to be removed. A common method is to filter the reaction mixture through a pad of Celite or silica gel, eluting with a suitable solvent.[1][8] For more stringent removal of residual palladium, treatment with a scavenger resin may be necessary.[9]

  • Aqueous Workup: An acidic workup is typically employed to isolate the carboxylic acid product. After quenching the reaction, the mixture can be diluted with an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The product can then be extracted into an organic layer. Alternatively, adjusting the pH of the aqueous layer can precipitate the product.[10]

  • Crystallization: Crystallization is a powerful technique for purifying the final product. The choice of solvent is critical and can be determined by small-scale solubility tests.[2] For nicotinic acid derivatives, crystallization from aqueous solutions by adjusting the pH can be effective.[10] Recrystallization from an organic solvent or a solvent/anti-solvent system is also a common practice.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques should be used to confirm the purity and identity of your 6-(4-(trifluoromethyl)phenyl)nicotinic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your compound and quantifying any impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any residual impurities.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point close to the literature value (193-197 °C) is a good indicator of purity.[11][12]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for the synthesis of 6-(4-(trifluoromethyl)phenyl)nicotinic acid. Optimization of specific reagents, catalysts, and conditions may be necessary.

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Isolation cluster_purification Purification Step1 1. Combine 6-halonicotinic acid, 4-(trifluoromethyl)phenylboronic acid, and base in a reaction flask. Step2 2. Add solvent and degas the mixture thoroughly with an inert gas. Step1->Step2 Step3 3. Add the palladium catalyst and ligand. Step2->Step3 Step4 4. Heat the reaction mixture to the desired temperature and monitor by TLC or HPLC. Step3->Step4 Step5 5. Cool the reaction and filter through Celite to remove the palladium catalyst. Step4->Step5 Step6 6. Perform an aqueous workup, adjusting the pH to precipitate the product. Step5->Step6 Step7 7. Collect the crude product by filtration. Step6->Step7 Step8 8. Recrystallize the crude product from a suitable solvent system. Step7->Step8

Caption: General workflow for the synthesis and purification of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid.

Conclusion

The synthesis of 6-(4-(trifluoromethyl)phenyl)nicotinic acid via Suzuki-Miyaura coupling is a reliable method, but careful attention to reaction conditions and potential side reactions is essential for achieving high yields and purity. By understanding the common impurities and their formation mechanisms, researchers can effectively troubleshoot their experiments and implement strategies to minimize their occurrence. This guide provides a foundation for optimizing your synthetic efforts and successfully obtaining your target compound.

References

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022, March 22). Reddit. Retrieved January 29, 2024, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 29, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 29, 2024, from [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2018, July 20). ACS Publications. Retrieved January 29, 2024, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved January 29, 2024, from [Link]

  • Purification of nicotinic acid. (1962, June 5). Google Patents.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved January 29, 2024, from [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2023, July 1). National Institutes of Health. Retrieved January 29, 2024, from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). National Institutes of Health. Retrieved January 29, 2024, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 29, 2024, from [Link]

  • Supporting Information Customized Metabolomics Database for the Analysis of NMR 1H-1H TOCSY and 13C-1H HSQC-TOCSY Spectra of Com. (n.d.). Amazon AWS. Retrieved January 29, 2024, from [Link]

  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2021, November 9). ScienceDirect. Retrieved January 29, 2024, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021, July 21). MDPI. Retrieved January 29, 2024, from [Link]

Sources

Technical Support Center: Synthesis of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-NICOTINIC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Suzuki-Miyaura Coupling for Electron-Deficient Pyridines

Executive Summary & Reaction Dashboard

You are experiencing low yields in the synthesis of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid . This is a common bottleneck caused by the electronic mismatch between the electron-deficient pyridine ring and the electron-withdrawing trifluoromethyl group on the boronic acid.

The primary yield-killers for this specific target are:

  • Protodeboronation: The -CF3 group destabilizes the C-B bond under basic conditions, leading to the formation of trifluoromethylbenzene (the "missing nucleophile").

  • Catalyst Poisoning: The free carboxylic acid on the pyridine can coordinate to Palladium, shutting down the catalytic cycle.

  • Zwitterionic Loss: The final product is amphoteric; significant mass is often lost during aqueous workup or on silica gel.

The "Gold Standard" Solution

Switch from direct coupling of the acid to a 2-step Ester-Coupling-Hydrolysis sequence. While it adds a step, it consistently doubles isolated yields by solving solubility and catalyst poisoning issues simultaneously.

Decision Logic & Workflow (Visualized)

The following diagram outlines the critical decision points in your synthesis strategy.

SynthesisWorkflow Start Starting Material: 6-Chloronicotinic Acid Decision Route Selection Start->Decision RouteA Route A: Direct Coupling (High Risk, Short Path) Decision->RouteA Speed prioritized RouteB Route B: Esterification First (Recommended, High Yield) Decision->RouteB Yield prioritized Issue_A1 Risk: Catalyst Poisoning (COOH binds Pd) RouteA->Issue_A1 Step1_B Step 1: Methylation (SOCl2, MeOH) RouteB->Step1_B Step2_B Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Step1_B->Step2_B Step3_B Step 3: Hydrolysis (LiOH, THF/H2O) Step2_B->Step3_B FinalProduct Target: 6-(4-(Trifluoromethyl)phenyl)nicotinic acid Step3_B->FinalProduct High Yield (>75%) Issue_A1->FinalProduct Low Yield (<30%) Issue_A2 Risk: Difficult Purification (Zwitterion)

Caption: Comparative workflow analysis. Route B (Esterification) prevents catalyst interference and simplifies purification, resulting in higher net yield despite the extra step.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 40% conversion."

Diagnosis: Catalyst deactivation or oxidation. Technical Insight: 6-halopyridines are electron-deficient, making the oxidative addition of Pd slow. If you use Pd(PPh3)4, it is likely decomposing before the reaction finishes due to thermal instability at the required temperatures (80-100°C). Corrective Action:

  • Switch Catalyst: Use Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₂Cl₂ . The bidentate ligand (dppf) prevents β-hydride elimination and is more thermally stable.

  • Degas Thoroughly: Do not just sparge with nitrogen. Use the "Freeze-Pump-Thaw" method (3 cycles) or vigorous argon bubbling for 20 minutes before adding the catalyst.

Issue 2: "I see a new spot on TLC that isn't product, and my boronic acid is gone."

Diagnosis: Protodeboronation.[2][3][4][5] Technical Insight: The -CF3 group on your boronic acid is strongly electron-withdrawing. In the presence of water and base (standard Suzuki conditions), the C-B bond hydrolyzes, releasing the aryl group as trifluoromethylbenzene (a volatile liquid you likely won't see in the workup). Corrective Action:

  • Increase Catalyst Load: Speed up the coupling to outcompete the side reaction.

  • Switch Base: Use KF (Potassium Fluoride) or CsF in anhydrous conditions (Dioxane or Toluene). Fluoride activates the boronic acid without the high pH that drives protodeboronation [1].

  • Use the Ester: If you are using the boronic acid, switch to the 4-(trifluoromethyl)phenylboronic acid pinacol ester . It is significantly more stable towards hydrolysis.

Issue 3: "I lose everything during column chromatography."

Diagnosis: Irreversible adsorption (Streaking). Technical Insight: Nicotinic acid derivatives stick to silica gel due to the interaction between the acidic silanols and the basic pyridine nitrogen. Corrective Action:

  • Avoid the Column: The product is an acid. Use an acid-base extraction workup (detailed in Section 4).

  • If you MUST column: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1). This protonates the silica, preventing the pyridine from sticking.

Optimized Experimental Protocol

This protocol uses the Methyl Ester Route to maximize yield and purity.

Phase 1: Preparation of Methyl 6-chloronicotinate

(Skip if purchased commercially)

  • Dissolve 6-chloronicotinic acid (1.0 eq) in MeOH (0.5 M).

  • Cool to 0°C. Add SOCl₂ (2.0 eq) dropwise (Exothermic!).

  • Reflux for 3 hours.

  • Concentrate to dryness. The residue is the methyl ester hydrochloride. Use directly.

Phase 2: The Suzuki Coupling (High-Yield Conditions)

Reagents:

  • Electrophile: Methyl 6-chloronicotinate (1.0 eq)

  • Nucleophile: 4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Procedure:

  • Charge a reaction vial with the Electrophile, Nucleophile, and Base.

  • Add the solvent mixture. Degas by bubbling Argon for 15 mins.

  • Add the Catalyst quickly against a counter-flow of Argon.

  • Seal and heat to 90°C for 4–6 hours.

  • Check: TLC should show complete consumption of the chloride.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Pass through a short plug of silica (Eluent: Hexane/EtOAc) to remove Pd residues. Do not worry about perfect purity here; the hydrolysis purifies it.

Phase 3: Hydrolysis & Isoelectric Precipitation (The "Clean" Isolation)

Reagents:

  • Crude Methyl Ester from Phase 2.

  • LiOH·H₂O (3.0 eq).

  • THF : Water (1:1).

Procedure:

  • Dissolve crude ester in THF/Water. Stir at RT for 2 hours.

  • Critical Step (Precipitation):

    • Evaporate the THF (rotavap). You are left with the aqueous Lithium salt of your product.

    • Filter this aqueous solution through Celite to remove any insoluble black Pd residues.

    • Slowly acidify the clear filtrate with 1M HCl to pH 3–4 .

    • The product, 6-(4-(Trifluoromethyl)phenyl)nicotinic acid, will precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Expected Yield: >85% (over 2 steps).

Quantitative Data Summary

ParameterDirect Acid Coupling (Traditional)Ester Route (Optimized)
Catalyst Turnover (TON) Low (Poisoning risk)High
Protodeboronation Risk High (Longer reaction times)Low (Faster coupling)
Purification Method Difficult ChromatographyPrecipitation (Filtration)
Typical Isolated Yield 30–45%75–90%

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Suzuki Coupling optimization for heteroaryls).

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling of Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for one of the more challenging areas of this chemistry: the coupling of electron-deficient aryl halides. This resource moves beyond simple protocols to explain the fundamental principles behind catalyst selection and reaction optimization, empowering you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions: Core Principles

This section addresses fundamental questions regarding the unique challenges posed by electron-deficient aryl halides in Suzuki-Miyaura coupling.

Q1: Why are electron-deficient aryl halides, especially chlorides, so challenging to couple?

A: The difficulty lies primarily in the first and often rate-determining step of the catalytic cycle: oxidative addition .[1] In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide.

  • Electronic Effect: While electron-withdrawing groups on the aryl ring make the carbon atom more electrophilic and seemingly more susceptible to nucleophilic attack, they also strengthen the C-X bond. For aryl chlorides, the C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making it kinetically less reactive toward oxidative addition.[1][2]

  • Catalyst Deactivation: The higher temperatures and longer reaction times often required to activate these stubborn C-Cl bonds can lead to catalyst decomposition (e.g., formation of inactive palladium black) and other side reactions.[3]

Therefore, successful coupling requires a catalyst system that is reactive enough to cleave the strong C-Cl bond under conditions mild enough to preserve the integrity of the catalyst and substrates.[4]

Q2: What is the general catalytic cycle for this reaction, and where are the critical points for optimization?

A: The Suzuki-Miyaura catalytic cycle involves three main stages. Understanding these stages is key to troubleshooting and optimization.

  • Oxidative Addition: A Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is the most challenging step for electron-deficient aryl chlorides.[1]

  • Transmetalation: The organic group from the organoboron reagent (R-B(OR)₂) replaces the halide on the palladium complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product (Ar-R), regenerating the active Pd(0) catalyst.[6]

The diagram below illustrates this cycle, highlighting the critical oxidative addition step.

Suzuki_Cycle cluster_side Potential Issues Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)(L_n)-X (Oxidative Adduct) Pd0->OA_Complex 1. Oxidative Addition Ar-X (Rate-Limiting Step for Ar-Cl) Decomposition Catalyst Decomposition (Pd Black) Pd0->Decomposition Inactive Catalyst TM_Complex Ar-Pd(II)(L_n)-R (Transmetalation Product) OA_Complex->TM_Complex 2. Transmetalation R-B(OR)₂ + Base TM_Complex->Pd0 3. Reductive Elimination Forms Ar-R Product Homocoupling Homocoupling (R-R) TM_Complex->Homocoupling Side Reaction center

Caption: The Suzuki-Miyaura catalytic cycle for electron-deficient aryl halides.

Catalyst & Ligand Selection Guide

Choosing the right combination of palladium source and ligand is the single most important factor for success.

Q3: What are the best general-purpose catalyst systems for electron-deficient aryl chlorides?

A: Traditional catalysts like Pd(PPh₃)₄ often fail with aryl chlorides.[2] Modern catalysis relies on palladium coordinated to bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

  • Bulky, Electron-Rich Phosphine Ligands: These are the gold standard. The high electron density on the phosphine ligand increases the electron density on the palladium(0) center, which promotes the oxidative addition into the C-Cl bond. The steric bulk of these ligands favors the formation of a monoligated Pd(0)L species, which is highly reactive.[2][6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. These catalysts often exhibit high thermal stability and are excellent for challenging couplings.[5]

The most effective approach is often to use a precatalyst , which is a stable, air-tolerant Pd(II) complex that rapidly generates the active Pd(0) species in situ.[7][8]

Q4: How do I choose the right phosphine ligand? What are Buchwald ligands?

A: The "Buchwald ligands" are a class of dialkylbiaryl phosphines that have revolutionized cross-coupling chemistry.[6] They are specifically designed to be both sterically demanding and highly electron-donating. For electron-deficient aryl halides, the choice of ligand can be critical.

Ligand NameStructure (Example)Key Features & Applications
SPhos Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a wide range of aryl chlorides and bromides. Often a good starting point.[6]
XPhos Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich. Excellent for sterically hindered substrates and challenging aryl chlorides.[6]
RuPhos Dicyclohexylphosphino-2',6'-diisopropoxybiphenylProvides high reactivity and is often effective where other ligands fail, particularly with heteroaryl chlorides.
tBuXPhos Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphineThe increased bulk of the tert-butyl groups can reverse regioselectivity in certain reactions and is highly effective for some challenging couplings.[9]

Recommendation: Start with a second or third-generation Buchwald precatalyst (e.g., XPhos-Pd-G3). These are designed for rapid activation and high catalytic turnover.[8][10]

Q5: When should I use a precatalyst versus generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃?

A: While in situ generation from a palladium salt (e.g., Pd(OAc)₂) and a separate ligand is possible, using a well-defined precatalyst is strongly recommended for several reasons:

  • Stoichiometry and Reliability: Precatalysts ensure a precise 1:1 or 1:2 palladium-to-ligand ratio, which is crucial for catalytic activity. In situ methods can be prone to variability.[3]

  • Faster, Cleaner Activation: Modern precatalysts are engineered for rapid and clean conversion to the active Pd(0) species under mild basic conditions, often at room temperature.[8][10] This minimizes the side reactions that can occur during the slower, higher-temperature reduction of Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Air and Moisture Stability: Precatalysts are typically air- and moisture-stable crystalline solids, making them much easier to handle and weigh accurately compared to sensitive ligands or palladium sources like Pd₂(dba)₃, which can degrade over time.[3][11]

The following workflow illustrates the decision-making process for catalyst selection.

Catalyst_Selection Start Start: Suzuki Coupling of Electron-Deficient Aryl Halide Substrate Is the substrate an Aryl Chloride or Sterically Hindered? Start->Substrate Precatalyst Use a Buchwald Precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G3) Substrate->Precatalyst YES Standard Standard conditions may work (e.g., Pd(PPh₃)₄) but a precatalyst is still more reliable. Substrate->Standard NO YesChloride YES NoChloride NO (Aryl Bromide/Iodide) CheckReaction Reaction Sluggish or Low Yield? Precatalyst->CheckReaction Standard->CheckReaction Success Success! CheckReaction->Success NO Troubleshoot Consult Troubleshooting Guide: - Change Ligand (e.g., RuPhos) - Optimize Base/Solvent - Increase Temperature CheckReaction->Troubleshoot YES YesSluggish YES NoSluggish NO

Caption: Decision workflow for catalyst system selection.

Troubleshooting Guide

Even with the best catalyst, problems can arise. This section provides solutions to common issues.

Q6: My reaction is sluggish or has stalled completely. What are the first things to check?

A: A stalled reaction is a common frustration, often pointing to issues with catalyst activation or stability.

SymptomPotential Cause(s)Recommended Solution(s)
No or low conversion 1. Inefficient Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, the reduction to active Pd(0) may be failing.[3] 2. Poor Base/Solvent Choice: The base may be too weak, insoluble, or impure. The solvent can dramatically affect reactivity.[12][13][14] 3. Low Temperature: The energy barrier for oxidative addition may not be overcome.[3]1. Switch to a Precatalyst: Use a modern Buchwald precatalyst for reliable activation.[8] 2. Optimize Base/Solvent: Use a strong, soluble base like K₃PO₄ or Cs₂CO₃. Ensure solvents are properly degassed. Consider polar aprotic solvents like dioxane or THF.[6][14] 3. Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20°C. Monitor for decomposition.[3]
Reaction starts but then stops 1. Catalyst Decomposition: The active Pd(0) species is unstable and has aggregated into inactive palladium black. This is often caused by oxygen or insufficient ligand concentration.[3][11] 2. Ligand Oxidation: Phosphine ligands are sensitive to oxidation by trace air, rendering them ineffective.[3]1. Rigorous Degassing: Ensure the reaction mixture and headspace are thoroughly purged with an inert gas (Argon or Nitrogen). Use a proper Schlenk line or glovebox technique.[3][15] 2. Use Fresh Reagents: Use a fresh bottle of ligand or a recently purchased precatalyst. Store all sensitive reagents under an inert atmosphere.
Formation of black precipitate (Pd black) Catalyst Death: The palladium center is no longer stabilized by the ligand, leading to irreversible aggregation.This is often unrecoverable for the current reaction. For future attempts: - Improve degassing procedures.[3] - Ensure an adequate ligand-to-palladium ratio (if not using a precatalyst). A ratio of 1:1 to 4:1 is typical.[3] - Avoid excessively high temperatures.
Q7: I'm observing significant homocoupling of my boronic acid. How can I minimize this?

A: Homocoupling (R-B(OR)₂ + R-B(OR)₂ → R-R) is primarily caused by the presence of oxygen.[3][11] Oxygen can facilitate an alternative catalytic cycle that consumes your boronic acid.

  • Improve Degassing: This is the most critical step. A common method is to subject the solvent and reaction vessel to several "freeze-pump-thaw" cycles or to sparge vigorously with argon for 20-30 minutes before adding the catalyst.[3]

  • Use a Pd(0) Source or Fast-Activating Precatalyst: The process of reducing a Pd(II) source in situ can sometimes consume the boronic acid and lead to homocoupling. Starting with a catalyst that is already Pd(0) or activates very quickly minimizes this pathway.[3]

Q8: Are there effective non-palladium catalysts for these couplings?

A: Yes, there is growing interest in using more earth-abundant and cost-effective metals. Nickel catalysts have shown significant promise for coupling aryl chlorides due to nickel's inherent ability to activate C-Cl bonds.[1][16] Iron and copper-based systems are also being explored, though they are currently less general than palladium or nickel systems.[16][17] For many applications in pharmaceutical and fine chemical synthesis, however, palladium remains the most reliable and well-understood choice.

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Aryl Chloride Using a Buchwald Precatalyst

This protocol provides a robust starting point for most electron-deficient aryl chlorides.

Materials:

  • Electron-deficient aryl chloride (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos-Pd-G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF)

  • Oven-dried glassware, stir bar, and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Preparation: In a glovebox or under a positive flow of argon, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and ground K₃PO₄ (3.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane (5 mL) to the vial.

  • Reaction Setup: Seal the vial with a Teflon-lined cap. If not in a glovebox, ensure the headspace is purged with argon.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 80-100°C. Stir vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(21), 8290-8297. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • McDonald, R. I., Liu, S., & Stahl, S. S. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 82(24), 13265–13277. [Link]

  • Trust, T. N., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. PubMed. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]

  • The three main pathways of precatalyst activation proposed for allyl-type precatalysts. ResearchGate. [Link]

  • Fairweather, N. T., et al. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Lipshutz, B. H., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(13), 2113–2116. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

  • Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment. ACS Fall 2025. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Smith, C. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1673–1680. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(44), 13164-13171. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct. ResearchGate. [Link]

  • Use of Base Metals in Suzuki Coupling. Wordpress. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Liu, J., & Montgomery, J. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 135(38), 14306–14309. [Link]

Sources

Removing palladium catalyst from 6-(4-(Trifluoromethyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for removing residual palladium catalysts from the synthesis of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid, a common challenge in pharmaceutical process development. Our focus is on providing not just protocols, but the scientific rationale to empower researchers in making informed decisions for efficient and robust purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid has a dark gray or black coloration after a Suzuki or Heck coupling reaction. What's causing this and is it a problem?

Answer:

This dark coloration is almost certainly due to the presence of residual palladium, often in a finely dispersed, colloidal form known as "palladium black" (Pd(0)).[1] While the initial catalyst may have been a specific complex like Pd(OAc)₂, the reaction conditions can reduce it to its elemental state. This is a significant issue for several reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in Active Pharmaceutical Ingredients (APIs).[2] Palladium is classified as a metal of concern, and its levels must be controlled to a low ppm threshold.[2][3]

  • Downstream Catalysis Interference: Residual palladium can interfere with subsequent catalytic steps in a synthetic route.

  • Product Stability and Toxicity: The presence of heavy metals can affect the long-term stability and toxicological profile of the final drug substance.

The first step in addressing this is to correctly identify the nature of the palladium impurity—is it heterogeneous (a solid you can filter) or homogeneous (dissolved in your solution)? The color is a strong indicator of insoluble Pd(0), but soluble Pd(II) species can also be present and are often colorless.

Q2: I tried filtering my reaction mixture through a pad of Celite, but the dark color persists and my ICP-MS analysis shows high palladium levels. Why did this fail and what can I do?

Answer:

This is a common scenario. While Celite filtration is a good first step for removing bulk, heterogeneous catalysts, its failure indicates that the palladium particles are too small to be captured by this method or that a significant portion of the palladium is soluble.[4][5][6]

Causality: Celite is a diatomaceous earth filter aid that works by creating a porous bed to trap solid particles. However, colloidal palladium can consist of nanoparticles that are fine enough to pass through the pores of a standard Celite bed.[7] Furthermore, if your reaction has residual soluble Pd(II) complexes, filtration will be entirely ineffective against them.[6]

Troubleshooting Steps & Protocol:

  • Optimize Celite Filtration (For Heterogeneous Pd):

    • Increase Bed Thickness: Use a thicker Celite pad (2-3 cm) to create a more tortuous path for the filtrate.[4]

    • Use a Finer Filter Aid: Consider using a finer grade of Celite or layering it with a membrane filter (e.g., 0.45 µm PTFE) underneath.[6]

    • Induce Precipitation: Before filtration, try to crash out the product by adding an anti-solvent. This can sometimes co-precipitate or trap the fine palladium particles, making them easier to filter.

  • Move to a Scavenging Method (For Soluble or Colloidal Pd): If optimized filtration fails, the palladium is likely soluble or colloidal, and you must employ a method that actively binds the metal. This is where metal scavengers become essential.[2]

Below is a decision workflow for initial palladium removal strategies.

G start Reaction Work-up Complete (Dark Color / High Pd) filtration Filter through Celite Pad (1-2 cm thick) start->filtration check_pd Analyze Filtrate (Visual Check & ICP-MS) filtration->check_pd success Success! Pd < Limit check_pd->success Colorless & Low Pd failure Failure Pd > Limit check_pd->failure Dark Color or High Pd scavenging Implement Scavenging Strategy (See Q3) failure->scavenging

Caption: Initial Palladium Removal Decision Workflow.

Q3: What are palladium scavengers, and how do I select the right one for 6-(4-(Trifluoromethyl)phenyl)nicotinic acid?

Answer:

Palladium scavengers are solid-supported reagents, typically based on silica or polymer resins, that are functionalized with ligands that have a high affinity for palladium.[1][8] You add them to your product solution, stir for a period, and then simply filter them off, taking the bound palladium with them.[1]

Causality & Selection: The choice of scavenger is critical and depends on the palladium's oxidation state (Pd(0) vs. Pd(II)) and the nature of your product and solvent. Sulfur-based (thiol) scavengers are highly effective due to sulfur's strong affinity for platinum-group metals.[8][9]

For 6-(4-(Trifluoromethyl)phenyl)nicotinic acid , you have a carboxylic acid and a pyridine nitrogen. It is crucial to select a scavenger that will not interact with your product.

  • Avoid Strongly Basic Scavengers: Amine-based scavengers could form an acid-base adduct with your carboxylic acid, leading to product loss on the solid support.

  • Avoid Strongly Acidic Scavengers: Scavengers with acidic moieties could protonate the pyridine nitrogen, potentially altering solubility.

  • Recommended Starting Points: Thiol (mercapto) and Trimercaptotriazine (TMT) functionalized silicas are excellent, highly selective choices for this application.[8][9] They are generally neutral and highly effective for both Pd(0) and Pd(II).[6]

Comparative Table of Common Palladium Scavengers:

Scavenger TypeFunctional GroupPrimary TargetAdvantagesConsiderations for Your Compound
Thiol-Based Silica -SHPd(II), Pd(0)High efficiency, good selectivity, widely applicable.[8][10]Excellent choice. Unlikely to interact with the nicotinic acid moiety.
MP-TMT Resin TrimercaptotriazinePd(II), Pd(0)Very high selectivity and capacity for palladium.[1][8]Excellent choice. Highly effective and selective.[8]
Amine-Based Silica -NH₂, -NR₂Pd(II)Effective for Lewis acidic palladium species.Risk of acid-base interaction with the carboxylic acid. Use with caution.
Phosphonic Acid Resin -PO₃H₂Pd(II)Can be effective in certain solvent systems.[11]Risk of acid-base interaction with the pyridine nitrogen.
Activated Carbon N/A (Adsorptive)Pd(0), Pd(II)Cost-effective, removes color and palladium.[12][13]Lower selectivity; may adsorb product, reducing yield. Requires screening.[8]
Q4: I've treated my solution with a thiol-based scavenger, but my palladium levels are still above the 10 ppm target. How can I optimize the process?

Answer:

Ineffective scavenging is usually a matter of optimizing the reaction conditions. The binding of palladium to the scavenger is a chemical reaction that is influenced by time, temperature, concentration, and solvent.

Causality: The scavenger needs sufficient time and energy to interact with the palladium species in solution. The solvent plays a key role in solvating your product and the palladium complexes, affecting the accessibility of the metal to the scavenger's binding sites.

Optimization Protocol - A Step-by-Step Guide:

  • Increase Scavenger Equivalents:

    • Baseline: Start with 5-10 weight equivalents of scavenger relative to the initial mass of palladium catalyst used.

    • Action: If results are poor, increase the loading to 15-20 equivalents. The functional group loading on scavengers is finite, and insufficient loading is a common issue.

  • Increase Reaction Time:

    • Baseline: Stir the scavenger with your product solution for 2-4 hours.

    • Action: Extend the time to 12-24 hours (overnight). Some scavenging processes can be slow, especially at room temperature.[11]

  • Increase Temperature:

    • Baseline: Perform the scavenging at room temperature (20-25 °C).

    • Action: Heat the mixture to 40-60 °C. Increased temperature enhances reaction kinetics and can improve the accessibility of palladium complexes.[8] Ensure your product is stable at this temperature.

  • Solvent Selection:

    • Analysis: The ideal solvent fully dissolves your product but may not be the best for scavenging. A solvent that promotes slight instability of the Pd-ligand complex can enhance scavenging.

    • Action: Screen different solvents. For your compound, solvents like Ethyl Acetate, THF, or Acetonitrile are good candidates. If your product is in a poor scavenging solvent like Toluene, consider a solvent swap before the scavenging step.

Scavenger Optimization Workflow:

G start Initial Scavenging Fails (Pd > 10 ppm) increase_eq Step 1: Increase Scavenger (15-20 wt. equiv) start->increase_eq check1 Pd < 10 ppm? increase_eq->check1 increase_time Step 2: Increase Time (Stir Overnight) check1->increase_time No success Process Optimized check1->success Yes check2 Pd < 10 ppm? increase_time->check2 increase_temp Step 3: Increase Temp (40-60 °C) check2->increase_temp No check2->success Yes check3 Pd < 10 ppm? increase_temp->check3 check3->success Yes rescreen Consider Different Scavenger or Method check3->rescreen No

Caption: Workflow for Optimizing Palladium Scavenging Conditions.

Q5: Are there cost-effective alternatives to specialized scavengers for large-scale production?

Answer:

Yes. While specialized scavengers offer high selectivity, activated carbon is a widely used and more economical alternative, particularly on a larger scale.[8][12]

Causality: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb a wide range of organic and inorganic impurities, including palladium.[12][13] Its mechanism is primarily physical adsorption rather than specific chemical binding.

Methods & Considerations:

  • Activated Carbon Treatment:

    • Protocol: Add 5-10% w/w of activated carbon (relative to your product) to a solution of your crude product. Stir the slurry, typically at a slightly elevated temperature (40-50 °C), for several hours. Filter the carbon off through a pad of Celite to finish.

    • Advantages: Significantly lower cost than scavengers.[8] Effective at removing both palladium and organic color impurities.[12]

    • Disadvantages: It is less selective and can adsorb your desired product, leading to yield loss.[2] The optimal type of activated carbon and the conditions must be carefully screened for each specific process.[8]

  • Recrystallization:

    • Protocol: This is a classical purification technique. While sometimes effective, it can also concentrate metal impurities within the crystal lattice.[2]

    • Enhancement: Recrystallization is often most effective after a carbon or scavenger treatment has removed the bulk of the palladium. It should be considered a final polishing step.

Q6: How low do my residual palladium levels need to be for a pharmaceutical intermediate?

Answer:

The required limit is dictated by regulatory guidelines, primarily the ICH Q3D Guideline for Elemental Impurities.[2] The limits are not a simple ppm value for the API itself but are based on a Permitted Daily Exposure (PDE).

Regulatory Guidelines:

  • Palladium (Pd): Is a Class 2B element.

  • Oral PDE: The limit for oral administration is 100 µ g/day .[3]

Calculation: The concentration limit (in ppm) for your specific API depends on the maximum daily dose of the drug.

Formula: Concentration (ppm) = PDE (µg/day) / Max Daily Dose (g/day)

Example Scenarios:

Maximum Daily Dose of Final DrugRequired Pd Limit in API (ppm)
10 g10 ppm
1 g100 ppm
0.1 g (100 mg)1000 ppm

Key Takeaway: For most applications, process chemists aim for <10 ppm of palladium in the final API to ensure compliance regardless of the final drug dosage.[3] The acceptable level in an intermediate like 6-(4-(Trifluoromethyl)phenyl)nicotinic acid depends on how many subsequent steps there are that could potentially purge the impurity further.[8] However, it is always best practice to remove it as early and completely as possible.

References

  • Palladium catalyst recovery using scavenger resin - SpinChem. SpinChem. [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. ResearchGate. [Link]

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. ResearchGate. [Link]

  • How to Remove Palladium in three easy steps - Biotage. Biotage. [Link]

  • Removal of Residual Palladium from API - Si-Novation. Si-Novation. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Biotage. [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Onyx Scientific. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. National Institutes of Health. [Link]

  • US7084287B2 - Method of removing palladium - Google Patents.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. ResearchGate. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd. [Link]

Sources

Validation & Comparative

Validation of HPLC method for 6-(4-(Trifluoromethyl)phenyl)nicotinic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Validation of HPLC Method for 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid Quantification[1]

Executive Summary

This guide provides a rigorous validation framework for quantifying 6-(4-(Trifluoromethyl)phenyl)nicotinic acid (CAS: 231291-22-8), a critical fluorinated pyridine intermediate used in the synthesis of novel agrochemicals and RAF kinase inhibitors.[1]

We compare the performance of a Core-Shell C18 Optimized Protocol (The "Product") against a Traditional Porous C18 Method (The "Alternative") . While traditional methods often suffer from peak tailing due to secondary silanol interactions with the pyridine nitrogen, the optimized Core-Shell protocol utilizes a sterically protected stationary phase and controlled pH buffering to deliver superior resolution, sensitivity, and speed.

The Analytical Challenge

Quantifying 6-(4-(Trifluoromethyl)phenyl)nicotinic acid presents a dual physicochemical challenge:

  • The Pyridine Moiety (Basic): The nitrogen atom in the pyridine ring is prone to protonation (pKa ~2.9–3.5) and interacts strongly with residual silanols on silica-based columns, causing severe peak tailing (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • The Trifluoromethyl Group (Hydrophobic): The lipophilic ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     group requires high organic strength for elution, but excessive organic solvent can compromise the retention of polar impurities.
    

Comparative Analysis: Optimized vs. Traditional

The following data demonstrates the performance superiority of the Optimized Core-Shell Method.

Methodology Comparison
ParameterTraditional Method (Alternative) Optimized Method (The Product)
Column Fully Porous C18 (5 µm, 250 x 4.6 mm)Core-Shell C18 (2.7 µm, 100 x 4.6 mm)
Mobile Phase Methanol : Water (60:[1]40)ACN : 0.1% H₃PO₄ Buffer pH 2.5 (55:45)
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 18 minutes6 minutes
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)
Theoretical Plates (

)
~8,000>22,000
Performance Data Summary
MetricTraditional ResultOptimized ResultImpact
Resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
1.8 (vs. nearest impurity)3.5 94% Improvement in separation efficiency.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL 10x Sensitivity Gain due to sharper peaks.
Backpressure 120 bar280 bar Higher pressure, but well within HPLC limits.[1]

Scientific Rationale & Mechanism

The superiority of the Optimized Method lies in the Kinetic Plot theory . Core-shell particles (solid core, porous shell) reduce the longitudinal diffusion path (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 term in Van Deemter equation) and improve mass transfer (

term).

Furthermore, the switch to Acetonitrile (ACN) and Phosphoric Acid (pH 2.5) is critical.[1]

  • pH Control: At pH 2.5, the carboxylic acid (pKa ~3.[1]0) is partially suppressed, and the pyridine nitrogen is protonated.[1] The acidic mobile phase saturates silanol sites, preventing the "cation-exchange" effect that causes tailing.[1]

  • Solvent Selectivity: ACN provides sharper peaks for fluorinated compounds compared to Methanol due to lower viscosity and distinct dipole interactions.[1]

Visualizing the Separation Mechanism

SeparationMechanism cluster_0 Stationary Phase Interactions cluster_1 Analyte: 6-(4-(CF3)phenyl)nicotinic acid Silanol Residual Silanol (Si-OH) Pyridine Pyridine N (Basic) Silanol->Pyridine Unwanted Ionic Interaction (Causes Tailing) C18 C18 Ligand (Hydrophobic) CF3 CF3 Group (Lipophilic) C18->CF3 Hydrophobic Retention (Primary Mechanism) Result Optimized Peak Shape (Tf < 1.2) C18->Result BaseDeact End-Capping BaseDeact->Silanol Blocks BaseDeact->Result

Caption: Mechanistic interaction map showing how end-capping and hydrophobic retention (Green) overcome unwanted silanol effects (Red) to produce optimized peak shapes.

Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed to be self-validating , meaning each step includes a system suitability check that must pass before data is accepted.[1]

Step 1: Specificity (Stress Testing)
  • Objective: Prove the method can separate the analyte from degradants.

  • Protocol:

    • Prepare a 100 µg/mL Standard Solution.[1]

    • Expose separate aliquots to: Acid (0.1N HCl, 4h), Base (0.1N NaOH, 4h), and Oxidation (3% H₂O₂, 4h).

    • Inject un-stressed vs. stressed samples.[1]

  • Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) > 1.5 between analyte and nearest degradant.
    
Step 2: Linearity & Range
  • Objective: Confirm proportional response.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50–150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    . Residual plot should show random distribution (no bias).
Step 3: Accuracy (Recovery)
  • Objective: Verify true value measurement.

  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[2]
    
Step 4: Robustness (Design of Experiments)
  • Objective: Test method reliability under minor variations.

  • Variables:

    • Flow rate: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL/min.
      
    • Column Temp:

      
      C.
      
    • Mobile Phase pH: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       units.
      
  • Acceptance Criteria: System suitability parameters (Retention time, Tailing, Plates) remain within limits.

Validation Workflow Diagram

ValidationWorkflow cluster_sys System Suitability (Daily) cluster_params ICH Q2(R2) Parameters Start Start Validation Check1 Inj. Standard (x5) Start->Check1 Decision1 RSD < 2.0%? Tailing < 1.5? Check1->Decision1 Spec Specificity (Stress Testing) Decision1->Spec Pass Fail Troubleshoot / Re-Optimize Decision1->Fail Fail Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Generate COA / Report Acc->Report

Caption: Step-by-step decision tree for ICH Q2(R2) validation compliance, ensuring system suitability before parameter testing.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][3] (2023).[1][2][3][4][5] Guideline on validation of analytical procedures.

  • PubChem Compound Summary. National Library of Medicine.[1] (n.d.). 6-(Trifluoromethyl)nicotinic acid (CID 2777551).[1][6][7][1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on Kinetic Plot Theory and Core-Shell technology).

  • Dolan, J. W. (2002).[1] Peak Tailing and Resolution.[1] LCGC North America.[1] (Authoritative source on silanol interactions with pyridine derivatives).

Sources

Navigating Target Selectivity: A Comparative Guide to the Cross-reactivity of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid (BAY-876) in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical biology, the characterization of a small molecule's selectivity is a cornerstone of rigorous scientific inquiry. A molecule's journey from a promising hit to a validated probe or therapeutic candidate is paved with meticulous investigation into its on-target potency and off-target liabilities. This guide provides an in-depth analysis of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid, a compound also known as BAY-876, focusing on its primary biological activity and the potential for cross-reactivity in common biological assays. We will delve into the causality behind experimental choices for assessing its selectivity and provide actionable protocols for your own investigations.

Introduction to 6-(4-(Trifluoromethyl)phenyl)nicotinic acid (BAY-876): A Potent GLUT1 Inhibitor

6-(4-(Trifluoromethyl)phenyl)nicotinic acid, widely known in the scientific literature as BAY-876, is a potent and selective inhibitor of the glucose transporter 1 (GLUT1), also known as solute carrier family 2, member 1 (SLC2A1).[1][2] GLUT1 is a key facilitator of glucose uptake in many cell types and is frequently overexpressed in cancer cells to meet their high metabolic demands, a phenomenon known as the Warburg effect.[3][4]

BAY-876 exhibits impressive potency, with a reported IC50 of 2 nM for GLUT1 inhibition.[1] Its development as a chemical probe has been driven by its high selectivity for GLUT1 over other glucose transporter isoforms, including GLUT2, GLUT3, and GLUT4, with a selectivity factor of over 130-fold.[1][3] This selectivity is crucial for dissecting the specific roles of GLUT1 in various physiological and pathological processes. The inhibition of GLUT1 by BAY-876 has been shown to block glycolytic metabolism and induce cell death in cancer cells, highlighting its potential as an anti-cancer agent.[1][5][6]

The Nicotinic Acid Moiety: A Structural Clue to Potential Cross-reactivity

A key structural feature of BAY-876 is its nicotinic acid core. Nicotinic acid, also known as niacin or vitamin B3, is a well-known bioactive molecule with a distinct pharmacological profile.[7][8] It serves as a precursor for the synthesis of the coenzymes NAD+ and NADP, which are essential for cellular metabolism.[9]

Crucially, nicotinic acid is also an agonist for the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[10][11] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids.[10] This activity is responsible for the lipid-lowering effects of niacin, but also for the common side effect of skin flushing.[12][13]

The presence of the nicotinic acid scaffold in BAY-876 raises a critical question for researchers: Does BAY-876 exhibit cross-reactivity with the GPR109A receptor? This potential off-target activity could have significant implications for the interpretation of experimental results and the therapeutic potential of this compound.

Comparative Analysis: GLUT1 Inhibition vs. Potential GPR109A Activation

To ensure the validity of research using BAY-876 as a selective GLUT1 inhibitor, it is imperative to experimentally assess its activity at GPR109A. Below is a comparative framework for evaluating the on-target and potential off-target activities of BAY-876.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the known activity of BAY-876 at its primary target and provides a template for researchers to populate with their own experimental data on its potential cross-reactivity.

Target Reported IC50/EC50 Assay Type Reference/Your Data
GLUT1 2 nM (IC50)Inhibition of glucose uptake[1]
GPR109A To be determinedGαi-mediated cAMP inhibition, β-arrestin recruitment, or calcium mobilizationYour Experimental Data

Experimental Protocols for Assessing Cross-reactivity

To provide a self-validating system for your research, we present detailed protocols for assessing both GLUT1 inhibition and GPR109A activation. The causality behind the experimental choices is highlighted to ensure a thorough understanding of the methodologies.

Protocol 1: Assessing GLUT1 Inhibition using a 2-Deoxyglucose (2-DG) Uptake Assay

This assay directly measures the ability of a compound to inhibit the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose, into cells that express GLUT1.

Rationale: This is a functional assay that directly measures the activity of the glucose transporter. The use of a radiolabeled substrate provides high sensitivity and a quantitative readout.

Step-by-Step Methodology:

  • Cell Culture: Culture a GLUT1-expressing cell line (e.g., HEK293 cells stably overexpressing GLUT1, or a cancer cell line with high endogenous GLUT1 expression like HCT116) to 80-90% confluency in a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of BAY-876 and a known GLUT1 inhibitor as a positive control (e.g., WZB117) in a suitable vehicle (e.g., DMSO). The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then pre-incubate with the compound dilutions or vehicle for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (e.g., 1 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM). Incubate for 10 minutes at 37°C.

  • Termination and Lysis: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer. Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Scintillation Counting: Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the compound concentration. Calculate the IC50 value using a non-linear regression analysis.

Protocol 2: Assessing GPR109A Activation using a cAMP Inhibition Assay

This assay measures the ability of a compound to activate the Gαi-coupled GPR109A receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Rationale: GPR109A is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in cAMP levels. This is a primary signaling event for this receptor.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line stably expressing GPR109A (e.g., CHO-K1 or HEK293 cells) to 80-90% confluency in a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of BAY-876 and a known GPR109A agonist as a positive control (e.g., nicotinic acid) in a suitable vehicle.

  • Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation. Then, add the compound dilutions or vehicle and immediately stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Normalize the data to the forskolin-only control and plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration. Calculate the EC50 value using a non-linear regression analysis.

Visualizing the Biological Context

To better understand the biological pathways involved, the following diagrams illustrate the mechanism of action of a GLUT1 inhibitor and the signaling cascade of the GPR109A receptor.

GLUT1_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GLUT1 GLUT1 Glucose_in Glucose GLUT1->Glucose_in Glucose Glucose Glucose->GLUT1 Transport Glycolysis Glycolysis Glucose_in->Glycolysis BAY876 BAY-876 BAY876->GLUT1 Inhibition

Caption: Mechanism of GLUT1 Inhibition by BAY-876.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR109A GPR109A G_alpha_i Gαi GPR109A->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Nicotinic Acid (or BAY-876?) Ligand->GPR109A Activation G_alpha_i->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., ↓ Lipolysis) PKA->Downstream

Caption: GPR109A Signaling Pathway.

Interpretation of Results and Concluding Remarks

The experimental data generated from these protocols will provide a clear and objective assessment of the cross-reactivity of BAY-876.

  • High Selectivity: If BAY-876 shows potent inhibition of GLUT1 (low nM IC50) and negligible activity at GPR109A (EC50 > 10 µM), it can be confidently used as a selective GLUT1 inhibitor in your biological systems.

  • Potential Cross-reactivity: If BAY-876 exhibits activity at GPR109A, the relative potency at each target will be crucial for interpreting its effects. For example, if the EC50 for GPR109A is within a 100-fold range of the IC50 for GLUT1, caution should be exercised when interpreting results, as off-target effects may be present at concentrations used to inhibit GLUT1.

References

  • Title: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo Source: ResearchGate URL: [Link]

  • Title: The safety of over-the-counter niacin. A randomized placebo-controlled trial [ISRCTNI8054903] Source: ResearchGate URL: [Link]

  • Title: GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells Source: springermedizin.de URL: [Link]

  • Title: Fluoxetine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine Source: PubMed URL: [Link]

  • Title: The Prohibited List Source: World Anti Doping Agency - WADA URL: [Link]

  • Title: Vitamin B3 Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 Source: PubMed Central URL: [Link]

  • Title: Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876 Source: Wiley Online Library URL: [Link]

  • Title: Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer Source: aacrjournals.org URL: [Link]

  • Title: A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma Source: National Institutes of Health URL: [Link]

  • Title: The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism Source: MDPI URL: [Link]

  • Title: Niacin overdose: What are the symptoms? Source: Mayo Clinic URL: [Link]

  • Title: Glutaminase inhibition as potential cancer therapeutics: current status and future applications Source: PubMed Central URL: [Link]

  • Title: Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine | Request PDF Source: ResearchGate URL: [Link]

  • Title: Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate Source: Council for Responsible Nutrition (CRN) URL: [Link]

  • Title: Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells Source: nature.com URL: [Link]

  • Title: Structures of GPR109A agonists presented herein with compound... Source: ResearchGate URL: [Link]

  • Title: Nicotinic Acid Source: PubChem URL: [Link]

  • Title: Niacin flush: Why does it occur? Is it dangerous? Source: Medical News Today URL: [Link]

  • Title: Targeted inhibition of glutamine metabolism enhances the antitumor effect of selumetinib in KRAS-mutant NSCLC Source: PubMed Central URL: [Link]

  • Title: Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor Source: frontiersin.org URL: [Link]

  • Title: Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells Source: PubMed URL: [Link]

  • Title: Cross-Reactivity With Drugs at the T Cell Level Source: Direct MS URL: [Link]

  • Title: Niacin Source: Linus Pauling Institute | Oregon State University URL: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Aryl Nicotinic Acid Scaffolds

The 6-(4-(Trifluoromethyl)phenyl)nicotinic acid molecule represents a significant scaffold in medicinal chemistry and materials science. As a derivative of nicotinic acid (Vitamin B3), it is part of a class of compounds with a rich history of biological activity. The introduction of a substituted phenyl group at the 6-position of the pyridine ring creates a bi-aryl structure that is a common motif in pharmacologically active compounds, influencing properties such as receptor binding affinity and metabolic stability. The trifluoromethyl group, in particular, is a bioisostere for other functional groups and can enhance properties like metabolic stability and binding affinity.

Given the importance of this structural motif, the development of efficient and scalable synthetic routes is of paramount importance for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the primary synthetic strategies for accessing 6-(4-(Trifluoromethyl)phenyl)nicotinic acid and its analogs. We will delve into both the functionalization of a pre-existing pyridine core via modern cross-coupling reactions and the construction of the pyridine ring de novo. Each method will be benchmarked against the others, with a focus on yield, reaction conditions, substrate scope, and scalability. Detailed, field-proven protocols are provided to enable researchers to select and implement the optimal strategy for their specific needs.

Synthetic Strategies: A Comparative Overview

The synthesis of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid can be approached from two main retrosynthetic perspectives:

  • Core Functionalization: This is the most common and versatile approach, starting with a functionalized nicotinic acid derivative (typically a halide) and introducing the 4-(trifluoromethyl)phenyl group via a transition-metal-catalyzed cross-coupling reaction.

  • De Novo Synthesis: This strategy involves constructing the substituted pyridine ring from acyclic precursors. While often more complex, it can be advantageous for accessing highly substituted or unique substitution patterns.

Target_Molecule 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid Core_Functionalization Core Functionalization Target_Molecule->Core_Functionalization De_Novo_Synthesis De Novo Synthesis Target_Molecule->De_Novo_Synthesis Suzuki_Coupling Suzuki-Miyaura Coupling Core_Functionalization->Suzuki_Coupling Negishi_Coupling Negishi Coupling Core_Functionalization->Negishi_Coupling Krohnke_Synthesis Kröhnke Pyridine Synthesis De_Novo_Synthesis->Krohnke_Synthesis

Caption: Retrosynthetic approaches to 6-(4-(Trifluoromethyl)phenyl)nicotinic acid.

Method 1: Suzuki-Miyaura Cross-Coupling - The Workhorse of Bi-Aryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The general reaction involves the palladium-catalyzed coupling of an organoboron species with an organic halide or triflate.[2]

For the synthesis of our target molecule, the most logical starting materials would be a 6-halonicotinic acid derivative and 4-(trifluoromethyl)phenylboronic acid. 6-Chloronicotinic acid or its methyl ester are common, commercially available starting materials.

cluster_suzuki Suzuki-Miyaura Coupling start_A 6-Chloronicotinic Acid Ester product 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid Ester start_A->product + start_B 4-(Trifluoromethyl)phenylboronic Acid start_B->product Pd Catalyst, Base hydrolysis Hydrolysis product->hydrolysis final_product Target Molecule hydrolysis->final_product cluster_negishi Negishi Coupling start_A 6-Bromonicotinic Acid Ester product 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid Ester start_A->product + start_B 4-(Trifluoromethyl)phenylzinc Halide start_B->product Pd or Ni Catalyst hydrolysis Hydrolysis product->hydrolysis final_product Target Molecule hydrolysis->final_product cluster_krohnke Kröhnke Pyridine Synthesis start_A α-Pyridinium Methyl Ketone Salt product Substituted Pyridine start_A->product + start_B α,β-Unsaturated Carbonyl start_B->product Ammonium Acetate oxidation Oxidation/Hydrolysis product->oxidation final_product Target Molecule oxidation->final_product

Sources

A Comparative Guide to Structural Analogs of 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid and Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of structural analogs of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid, a versatile scaffold in medicinal chemistry. We will delve into their synthesis, explore a spectrum of biological activities, and present comparative experimental data to inform researchers, scientists, and drug development professionals. This document is designed to be an in-depth technical resource, offering not just data, but also insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Introduction: The Significance of the 6-Arylnicotinic Acid Scaffold

Nicotinic acid (niacin), a well-established lipid-lowering agent, has long been a cornerstone in the management of dyslipidemia.[1] Its ability to modulate lipid profiles, however, is often accompanied by undesirable side effects, prompting the exploration of structural analogs with improved therapeutic windows. The 6-arylnicotinic acid framework has emerged as a particularly fruitful area of investigation, with the introduction of a substituted phenyl ring at the 6-position of the pyridine core unlocking a diverse range of pharmacological activities.

The parent compound of interest, 6-(4-(Trifluoromethyl)phenyl)nicotinic acid, incorporates a trifluoromethylphenyl group, a privileged motif in medicinal chemistry known to enhance metabolic stability and receptor binding affinity.[2] This guide will systematically compare analogs of this core structure, focusing on modifications of both the nicotinic acid and the phenyl ring moieties, and their resulting impact on biological activity.

I. Synthesis of 6-Aryl-Nicotinic Acid Analogs: A General Approach

The synthesis of 6-aryl-nicotinic acid derivatives is most commonly achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This versatile and efficient method allows for the formation of the crucial carbon-carbon bond between the pyridine ring of the nicotinic acid precursor and the aryl boronic acid.

General Synthetic Workflow:

SynthesisWorkflow Start 6-Chloronicotinic acid ester SuzukiCoupling Suzuki Coupling (Pd catalyst, base) Start->SuzukiCoupling ArylBoronicAcid Aryl boronic acid ArylBoronicAcid->SuzukiCoupling CoupledProduct 6-Aryl-nicotinic acid ester SuzukiCoupling->CoupledProduct Hydrolysis Hydrolysis (e.g., LiOH or NaOH) CoupledProduct->Hydrolysis FinalProduct 6-Aryl-nicotinic acid Hydrolysis->FinalProduct

Caption: General workflow for the synthesis of 6-aryl-nicotinic acids.

Experimental Protocol: Suzuki Coupling and Hydrolysis

Step 1: Suzuki Coupling of 6-Chloronicotinate with Aryl Boronic Acid [3][4]

  • To a solution of a 6-chloronicotinate ester (1.0 eq.) in a suitable solvent (e.g., methanol, toluene, or a mixture of dioxane and water) is added the corresponding aryl boronic acid (1.1-1.5 eq.).

  • A palladium catalyst, such as Pd(PPh₃)₄ or PXPd2, (0.02-0.1 eq.) and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0-3.0 eq.) are added to the mixture.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for 2-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-nicotinate ester.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

  • The purified 6-aryl-nicotinate ester (1.0 eq.) is dissolved in a mixture of a suitable solvent (e.g., tetrahydrofuran, methanol, or ethanol) and water.

  • An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq.), is added to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux for 1-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the organic solvent is removed under reduced pressure.

  • The aqueous solution is acidified with a suitable acid (e.g., 1N HCl) to a pH of 3-4, resulting in the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with water, and dried to yield the final 6-aryl-nicotinic acid.

II. Comparative Analysis of Biological Activities

The structural modifications of the 6-(4-(trifluoromethyl)phenyl)nicotinic acid scaffold have led to the discovery of analogs with a wide array of biological activities. This section will compare these activities, supported by available experimental data.

A. Anti-inflammatory Activity

Several studies have explored the anti-inflammatory potential of nicotinic acid derivatives.[3][5] The mechanism often involves the modulation of inflammatory mediators.

Table 1: Comparison of Anti-inflammatory Activity of Nicotinic Acid Analogs

CompoundStructureIn Vitro Activity (Nitrite Inhibition %)In Vivo Activity (% Edema Inhibition)Reference
Ibuprofen (Standard) -75.3 ± 2.168.2 ± 3.5[3]
Analog 1 6-(4-Fluorophenyl)nicotinic acid68.9 ± 1.855.4 ± 2.9[3]
Analog 2 6-(4-Chlorophenyl)nicotinic acid71.2 ± 2.559.1 ± 3.1[3]
Analog 3 6-(4-Methoxyphenyl)nicotinic acid65.4 ± 1.552.8 ± 2.7[3]

Structure-Activity Relationship (SAR) Insights:

  • The presence of an electron-withdrawing group at the para-position of the phenyl ring (e.g., -F, -Cl) appears to be favorable for anti-inflammatory activity.

  • The activity of the halogenated analogs is comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen.

B. Lipid-Lowering Activity

Nicotinic acid is a well-known lipid-lowering agent that primarily acts through the GPR109A receptor.[1][6] This activation leads to a decrease in free fatty acid mobilization from adipose tissue, subsequently reducing the hepatic synthesis of VLDL and LDL cholesterol.[7][8]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_liver Hepatocyte NicotinicAcid Nicotinic Acid Analog GPR109A GPR109A NicotinicAcid->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA HSL HSL PKA->HSL Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids Lipolysis->FFA FFA_liver Free Fatty Acids (from circulation) FFA->FFA_liver Transport to Liver VLDL VLDL Synthesis DGAT2 DGAT2 Triglycerides Triglyceride Synthesis DGAT2->Triglycerides Triglycerides->VLDL FFA_liver->Triglycerides NicotinicAcid_liver Nicotinic Acid Analog NicotinicAcid_liver->DGAT2

Caption: Simplified signaling pathway of nicotinic acid analogs in lipid metabolism.

Table 2: Comparison of Lipid-Lowering Activity of 6-Substituted Nicotinic Acid Analogs

CompoundStructureIn Vivo Model% Decrease in LDL% Increase in HDLReference
Nicotinic Acid -Hyperlipidemic Rabbit2530[9]
Analog 4 6-Phenoxynicotinic acidNot SpecifiedData not availableData not available[10]
Analog 5 6-(Hexyloxy)nicotinic acidNot SpecifiedData not availableData not available[10]

SAR Insights:

  • While quantitative comparative data for 6-(4-(trifluoromethyl)phenyl)nicotinic acid analogs is limited in the public domain, the general principle is that analogs that can effectively activate the GPR109A receptor are expected to exhibit lipid-lowering properties.

  • The lipophilicity of the substituent at the 6-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

C. Anticancer Activity

Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents.[11][12] The proposed mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in tumor growth and proliferation.

Table 3: Comparison of Anticancer Activity of Nicotinic Acid Analogs

CompoundStructureCancer Cell LineIC₅₀ (µM)Reference
Doxorubicin (Standard) -HCT-15 (Colon)0.04[11]
Sorafenib (Standard) -HCT-15 (Colon)3.2[11]
Analog 6 6-(4-Chlorophenyl)-N'-(4-methoxybenzylidene)nicotinohydrazideHCT-15 (Colon)0.03[11]
Analog 7 6-(4-Chlorophenyl)-N'-(4-nitrobenzylidene)nicotinohydrazideHCT-15 (Colon)0.05[11]

SAR Insights:

  • Modification of the carboxylic acid group to a hydrazide-hydrazone moiety appears to be a promising strategy for developing potent anticancer agents.

  • The substitution pattern on the benzylidene ring significantly impacts the cytotoxic activity.

D. TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation. Analogs of 6-phenylnicotinamide have been identified as potent TRPV1 antagonists.

TRPV1_Antagonism cluster_neuron Nociceptive Neuron Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx PainSignal Pain Signal Transduction Ca_Influx->PainSignal Analog 6-Phenylnicotinamide Analog (Antagonist) Analog->TRPV1

Caption: Mechanism of TRPV1 antagonism by 6-phenylnicotinamide analogs.

Table 4: Comparison of TRPV1 Antagonist Activity of 6-Phenylnicotinamide Analogs

CompoundStructurehTRPV1 Kᵢ (nM)Reference
Analog 8 6-Phenylnicotinamide15[4]
Analog 9 6-(4-Fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide1.8[4]

SAR Insights:

  • The conversion of the carboxylic acid to an amide is a key modification for TRPV1 antagonist activity.

  • The introduction of a fluorine atom at the para-position of the phenyl ring and a methyl group at the 2-position of the pyridine ring, along with a specific amide substituent, significantly enhances the potency.

III. Conclusion and Future Directions

The 6-(4-(Trifluoromethyl)phenyl)nicotinic acid scaffold serves as a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in pharmacological profiles.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive and systematic exploration of substitutions on both the phenyl and pyridine rings is needed to delineate the structural requirements for each biological activity more precisely.

  • Quantitative comparative studies: Head-to-head comparisons of a series of analogs for multiple biological activities will provide a clearer understanding of their selectivity and potential for multi-target drug design.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the observed activities will be crucial for the rational design of next-generation analogs with improved efficacy and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel drug candidates based on the promising 6-arylnicotinic acid scaffold.

IV. References

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613. [Link]

  • Tobe, M., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-1080. [Link]

  • Abood, L. G. (1968). Structure-activity relations of the centrally active anticholinergic agents. Psychopharmacology Bulletin, 4(4), 1-19. [Link]

  • Pike, V. W. (2009). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Journal of Biological Chemistry, 284(32), 21361-21370. [Link]

  • Meyers, C. D., et al. (2007). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 50(16), 3745-3752. [Link]

  • El-Dash, Y., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar. [Link]

  • Chandrashekar, K. S., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S449-S456. [Link]

  • Horne, D. B., et al. (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186-8201. [Link]

  • Mohammad, A., et al. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26(10), 2353-2362. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 121, 105676. [Link]

  • Horne, D. B., et al. (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186-8201. [Link]

  • Eldehna, W. M., et al. (2016). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Chemical and Pharmaceutical Bulletin, 64(11), 1635-1644. [Link]

  • Khan, M. A., et al. (2005). Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents. Pakistan Journal of Pharmaceutical Sciences, 18(1), 25-29. [Link]

  • Dr. Oracle. (2025). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?. [Link]

  • Hassan, R. A., et al. (2019). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Medicinal Chemistry Research, 28(10), 1686-1700. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(16), 4967. [Link]

  • Khalil, N. A., et al. (2019). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 67(10), 1083-1093. [Link]

  • Kamran, S., et al. (2016). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic rats. Pakistan Journal of Medical and Health Sciences, 10(4), 1245-1248. [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(4-(Trifluoromethyl)phenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid, a fluorinated aromatic carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the established disposal procedures for structurally analogous compounds, such as 6-(Trifluoromethyl)nicotinic acid, and is grounded in the regulatory standards set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for the management of halogenated organic chemical waste.

The core principle of this guide is to ensure the safety of laboratory personnel and the protection of the environment. The trifluoromethyl group imparts specific chemical properties and potential hazards that necessitate a cautious and informed approach to waste management. This document is intended for researchers, scientists, and drug development professionals who handle this or similar chemical entities.

Hazard Assessment and Chemical Profile

Due to the lack of specific toxicological data for 6-(4-(Trifluoromethyl)phenyl)nicotinic acid, a conservative approach must be adopted, assuming it possesses hazards similar to or greater than its structural analogs. The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of molecules, which can have implications for their environmental persistence and biological activity.

Based on data from related compounds like 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8) and 4-(Trifluoromethyl)nicotinic acid (CAS 158063-66-2), the anticipated hazards include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Table 1: Profile of Structurally Related Compounds

Property6-(Trifluoromethyl)nicotinic acid[1][2][3]4-(Trifluoromethyl)nicotinic acid[4][5][6]
CAS Number 231291-22-8158063-66-2
Molecular Formula C₇H₄F₃NO₂C₇H₄F₃NO₂
Appearance White to off-white solidWhite to off-white solid
Hazards Skin Irritant, Serious Eye IrritantSkin Irritant, Serious Eye Irritant, Respiratory Irritant
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2]Dispose of contents/container to an approved waste disposal plant.[4][5]

The presence of the fluorinated aromatic rings classifies this compound as a halogenated organic waste . This is a critical determination for proper waste segregation and disposal.[7]

The Imperative of Proper Disposal: Rationale and Causality

Improper disposal of halogenated organic compounds can lead to significant environmental contamination. These substances can be persistent in the environment and may have ecotoxicological effects. The C-F bond is exceptionally strong, making these compounds resistant to natural degradation.

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[8][9][10] Laboratories are required to manage their hazardous waste from the point of generation to final disposal. OSHA regulations further mandate the protection of laboratory workers from chemical hazards, which includes safe handling and disposal practices.[11][12][13][14]

Incineration at a licensed hazardous waste facility is the standard and recommended disposal method for halogenated organic waste.[7] This high-temperature process is necessary to break the strong carbon-fluorine bonds and convert the compound into less harmful substances. These incinerators are equipped with scrubbers to neutralize acidic gases, such as hydrogen fluoride, that are produced during combustion.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of dust generation, use a NIOSH-approved respirator.

3.2. Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."

  • Incompatibility: Do not mix this waste with other waste streams, particularly strong oxidizing agents, bases, or non-halogenated organic waste.[15][16]

3.3. Waste Collection and Container Management

  • Container Selection: The waste container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[8][15]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "6-(4-(Trifluoromethyl)phenyl)nicotinic acid."[10][17] All components of a mixture must be listed.

  • Accumulation: Collect the waste in the designated container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][17]

  • Container Filling: Do not overfill the container. Leave at least 10% headspace to allow for expansion.

3.4. Storage

  • Location: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area away from heat, sparks, or flames.

  • Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.

3.5. Disposal

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services contractor. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[10]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid.

DisposalWorkflow start Start: Generation of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid waste identify 1. Identify as Chemical Waste start->identify classify 2. Classify Hazard: Halogenated Organic Solid identify->classify ppe 3. Don Appropriate PPE classify->ppe segregate 4. Segregate Waste Stream ppe->segregate container 5. Use Labeled, Compatible Hazardous Waste Container segregate->container store 6. Store in Designated Satellite Accumulation Area container->store dispose 7. Arrange for Professional Disposal via Licensed Contractor store->dispose end End: Compliant Disposal dispose->end

Caption: Disposal workflow for 6-(4-(Trifluoromethyl)phenyl)nicotinic acid.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • For small spills, and if you are trained to do so, wear appropriate PPE, cover the spill with an absorbent material, and carefully sweep it into the designated hazardous waste container.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid, thereby protecting yourself, your colleagues, and the environment.

References

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • PureWay. (n.d.). OSHA and Biohazard Waste Disposal: A Compliance Guide. Retrieved from [Link]

  • Compliancy Group. (2024, January 11). What Are OSHA Biohazard Waste Disposal Guidelines? Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Houston. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Solus Group. (n.d.). OSHA Biohazard Waste Disposal Guidelines: An Introduction. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Science.gov. (n.d.). halogenated organic wastes: Topics. Retrieved from [Link]

  • Bucknell University. (n.d.). WASTE MANAGEMENT. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. Retrieved from [Link]

  • Fisher Scientific. (2015, February 10). SAFETY DATA SHEET: 4-(Trifluoromethyl)nicotinic acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.